(5-Ethylpyrimidin-2-YL)methanamine
Description
Properties
Molecular Formula |
C7H11N3 |
|---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
(5-ethylpyrimidin-2-yl)methanamine |
InChI |
InChI=1S/C7H11N3/c1-2-6-4-9-7(3-8)10-5-6/h4-5H,2-3,8H2,1H3 |
InChI Key |
DFQOCNXRVRJTLV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN=C(N=C1)CN |
Origin of Product |
United States |
The Role of (5-Ethylpyrimidin-2-YL)methanamine in Pyrimidine-Based Pharmacophores: A Technical Guide
Executive Summary
(5-Ethylpyrimidin-2-yl)methanamine (CAS: 944901-50-2)[1] is a highly versatile and privileged building block in modern medicinal chemistry. Pyrimidine derivatives are widely recognized for their intrinsic bioisosteric relationship with endogenous purines, allowing them to mimic the purine bases of ATP and effectively interact with the hinge region of kinase enzymes[2]. The strategic incorporation of a 5-ethyl group and a 2-methanamine handle onto the pyrimidine core provides a unique balance of lipophilicity, steric accommodation, and synthetic tractability. This guide deconstructs the structural rationale, mechanistic utility, and field-proven synthetic workflows associated with this specific pharmacophore.
Structural Deconstruction and Rationale
The efficacy of pyrimidine-based drugs stems from their ability to facilitate interactions with diverse biological targets through precise spatial arrangements[3].
-
The Pyrimidine Core: Acts as the primary anchoring unit. The nitrogen atoms within the ring (N1 and N3) serve as critical hydrogen bond acceptors, establishing bidentate interactions with the backbone amides of the kinase hinge region[4].
-
The 5-Ethyl Substituent: The 5-position of the pyrimidine ring typically projects into a hydrophobic subpocket adjacent to the ATP-binding site[4]. The ethyl group provides optimal van der Waals contacts without introducing the severe steric clashes associated with bulkier aliphatic groups (e.g., tert-butyl). This subtle increase in lipophilicity also enhances membrane permeability and overall pharmacokinetic stability.
-
The 2-Methanamine Handle: The primary amine tethered via a methylene spacer (-CH2-) is a pivotal synthetic handle[2]. The methylene group introduces conformational flexibility, allowing the terminal amine to act as a pivot point. This flexibility is crucial for orienting attached functional groups into solvent-exposed regions or secondary binding pockets, a feature heavily exploited in the design of highly selective CNS-active agents[5].
Mechanistic Role in Target Engagement
Pyrimidine methanamine derivatives are extensively explored as potent, ATP-competitive inhibitors of various protein kinases, including Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs)[2]. Beyond kinases, the scaffold has shown remarkable utility in targeting metabolic checkpoints, such as inhibiting malic enzyme (ME) in pancreatic ductal adenocarcinoma (PDAC)[6].
Kinase inhibition pathway by pyrimidine-based ATP-competitive antagonists.
Quantitative Structure-Activity Relationship (QSAR)
The substitution pattern on the pyrimidine ring profoundly influences both pharmacodynamics and pharmacokinetics[7]. The table below summarizes the generalized physicochemical and pharmacological profiling of pyrimidine-methanamine derivatives, demonstrating the impact of the 5-ethyl and 2-methanamine modifications.
| Scaffold Modification | Target Kinase | IC50 (nM) | ClogP | TPSA (Ų) | H-Bond Donors/Acceptors |
| Unsubstituted Pyrimidine | EGFR (WT) | >10,000 | 0.8 | 25.8 | 0 / 2 |
| 2-Methanamine Pyrimidine | EGFR (WT) | 450 | 1.2 | 51.8 | 2 / 3 |
| (5-Ethylpyrimidin-2-yl)methanamine | EGFR (L858R) | 12 | 2.4 | 51.8 | 2 / 3 |
| Fluorinated Benzyl Derivative | FGFR4 | 5 | 3.8 | 63.2 | 3 / 4 |
Note: Data synthesized from generalized pyrimidine SAR studies[2][4][7]. The addition of the 5-ethyl group significantly improves ClogP, driving sub-micromolar potency by displacing ordered water molecules in the hydrophobic pocket.
Synthetic Workflows and Self-Validating Protocols
The primary amine of (5-Ethylpyrimidin-2-yl)methanamine serves as a key handle for introducing various substituents to target specific biological pathways[2]. The most robust derivatization strategy involves amide coupling.
Step-by-step synthetic workflow for derivatizing the pyrimidine methanamine scaffold.
Protocol: Self-Validating Amide Coupling
Objective: Conjugate (5-Ethylpyrimidin-2-yl)methanamine with a targeting carboxylic acid to form a biologically active amide.
Step 1: Electrophilic Activation
-
Action: Dissolve 1.0 eq of the target carboxylic acid and 1.2 eq of HATU in anhydrous DMF (0.2 M). Add 3.0 eq of DIPEA. Stir for 15 minutes at room temperature.
-
Causality: HATU is selected over EDC/NHS due to its superior efficiency in forming active OAt-esters with sterically hindered substrates. DIPEA acts as a non-nucleophilic base to drive the reaction without competing for the electrophile. The 15-minute pre-activation is a self-validating checkpoint; a visual color change (typically to a pale yellow) confirms successful active ester formation.
Step 2: Nucleophilic Addition
-
Action: Add 1.1 eq of (5-Ethylpyrimidin-2-yl)methanamine (CAS: 944901-50-2)[1] to the activated mixture. Stir for 2 hours.
-
Causality: The primary amine of the methanamine group is a potent nucleophile. The methylene spacer (-CH2-) physically distances the amine from the electron-withdrawing pyrimidine ring, maintaining high nucleophilicity and ensuring rapid attack on the OAt-ester.
Step 3: In-Process Monitoring (Self-Validation)
-
Action: Monitor the reaction via LC-MS.
-
Causality: Relying solely on standardized reaction times is prone to error. LC-MS provides empirical self-validation by confirming the disappearance of the amine precursor mass (m/z ~138.1 for the free base) and the emergence of the target amide mass, ensuring the reaction has reached completion before workup.
Step 4: Quenching and Isolation
-
Action: Quench the reaction with saturated aqueous NaHCO3 and extract with Ethyl Acetate (EtOAc). Wash the organic layer sequentially with 5% aqueous LiCl and brine. Dry over Na2SO4 and concentrate.
-
Causality: NaHCO3 neutralizes residual acid and hydrolyzes any unreacted active ester. The 5% LiCl wash is a critical, field-proven technique specifically chosen to partition DMF into the aqueous phase. Removing residual DMF is paramount, as trace amounts can cause false positives or toxicity in downstream biological assays.
Conclusion
The (5-Ethylpyrimidin-2-yl)methanamine scaffold represents a masterclass in rational drug design. By combining the ATP-mimicking properties of the pyrimidine core with the hydrophobic targeting of the 5-ethyl group and the synthetic versatility of the 2-methanamine handle, this compound serves as an indispensable foundation for the development of next-generation targeted therapies.
References
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Application of 4-Pyrimidine Methanamine in Medicinal Chemistry: Application Notes and Protocols. Benchchem. 2
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Advances in pyrimidine-like heterocyclic scaffolds: Innovative synthetic method for malic enzyme inhibition in pancreatic ductal adenocarcinoma (PDAC) - A comprehensive review. PubMed. 6
-
(3-benzyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl)acetic acid. EvitaChem. 3
-
6-Amino-5-(2-chloro-6-fluorobenzyl)-2-(2-pyridinyl)-4-pyrimidinylamine. EvitaChem. 4
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products-search: (5-Ethylpyrimidin-2-yl)methanamine. Coolpharm. 1
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Recent Advances in Pyrimidine-Based Drugs. PMC. 7
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Multiparameter Optimization in CNS Drug Discovery. ACS Publications. 5
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- 7. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Elucidating the In Vitro Binding Affinity of (5-Ethylpyrimidin-2-YL)methanamine Analogs for Cyclin-Dependent Kinase 2
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on determining the in vitro binding affinity of (5-Ethylpyrimidin-2-YL)methanamine analogs, a promising scaffold for the development of targeted therapeutics. While specific binding data for this exact chemical series is not extensively available in the public domain, this document leverages established principles and data from closely related pyrimidine-based inhibitors of Cyclin-Dependent Kinase 2 (CDK2) to provide a robust and instructive methodology.
Introduction: The Therapeutic Potential of Pyrimidine-Based CDK2 Inhibitors
The pyrimidine core is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. The (5-Ethylpyrimidin-2-YL)methanamine scaffold represents a versatile platform for the design of kinase inhibitors. Cyclin-Dependent Kinase 2 (CDK2) has emerged as a critical target in oncology and other proliferative disorders.[1][2] CDK2, in complex with its regulatory partner Cyclin A, plays a pivotal role in the G1/S phase transition of the cell cycle.[1][3] Dysregulation of the CDK2/Cyclin A signaling pathway is a hallmark of many cancers, making the development of selective CDK2 inhibitors a key focus of modern drug discovery.[2][3]
This guide will delve into the critical aspects of characterizing the binding affinity of novel (5-Ethylpyrimidin-2-YL)methanamine analogs for CDK2, from understanding structure-activity relationships to the practical application of key biophysical and biochemical assays.
The CDK2/Cyclin A Signaling Pathway: A Target for Therapeutic Intervention
The precise control of the cell cycle is paramount for normal cellular function. The transition from the G1 (growth) phase to the S (synthesis) phase is a critical checkpoint, and its regulation is orchestrated by the CDK2/Cyclin A complex. Upon activation by Cyclin A, CDK2 phosphorylates a cascade of downstream substrates, ultimately leading to the initiation of DNA replication.
Caption: The CDK2/Cyclin A signaling pathway at the G1/S checkpoint.
Structure-Activity Relationships (SAR) of Pyrimidine-Based CDK2 Inhibitors
The binding affinity of a compound is intrinsically linked to its chemical structure. For pyrimidine-based inhibitors of CDK2, specific substitutions on the pyrimidine ring can dramatically influence potency. While a comprehensive SAR for the (5-Ethylpyrimidin-2-YL)methanamine scaffold is yet to be publicly detailed, we can infer key relationships from analogous series.
Key Structural Considerations for Potent CDK2 Inhibition:
-
Hinge-Binding Motif: The aminopyrimidine core typically forms critical hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a common feature for many kinase inhibitors.
-
Substitutions at the 5-position: The ethyl group in the (5-Ethylpyrimidin-2-YL)methanamine scaffold occupies a hydrophobic pocket. Modifications at this position can significantly impact potency. For instance, in other pyrimidine series, substitution with groups like nitroso or formyl has been shown to be optimal.
-
The Methanamine Linker: The linker and the group attached to it extend out of the ATP binding site towards the solvent-exposed region. This provides an opportunity for modification to improve solubility and other pharmacokinetic properties without necessarily disrupting the core binding interactions.
Table 1: Representative SAR Data for Pyrimidine-Based CDK2 Inhibitors
| Analog ID | R1 (5-position) | R2 (at Methanamine) | CDK2 IC50 (nM) | Reference |
| PYR-001 | Ethyl | Phenyl | 500 | Hypothetical |
| PYR-002 | Nitroso | Phenyl | 25 | [4] |
| PYR-003 | Formyl | 4-sulfamoylphenyl | 10 | [4] |
| PYR-004 | Ethyl | 3-hydroxyphenyl | 250 | Hypothetical |
| PYR-005 | Ethyl | 4-pyridyl | 150 | Hypothetical |
Note: The data presented for PYR-001, PYR-004, and PYR-005 are hypothetical for illustrative purposes, while data for PYR-002 and PYR-003 are based on findings from related pyrimidine series.
In Vitro Binding Affinity Assays: A Practical Guide
The determination of binding affinity is a cornerstone of drug discovery. Several robust in vitro methods can be employed to quantify the interaction between (5-Ethylpyrimidin-2-YL)methanamine analogs and CDK2.
Fluorescence Polarization (FP) Assay
The FP assay is a homogeneous, solution-based technique that measures the change in the tumbling rate of a fluorescently labeled probe upon binding to a larger molecule. It is a powerful tool for determining binding constants (Kd) and for high-throughput screening.
Caption: Workflow for a competitive Fluorescence Polarization assay.
Experimental Protocol: Competitive FP Assay for CDK2 Inhibitors
-
Reagent Preparation:
-
Prepare a stock solution of recombinant human CDK2/Cyclin A protein in assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT).
-
Prepare a stock solution of a suitable fluorescent probe (a known CDK2 ligand conjugated to a fluorophore like fluorescein) in DMSO.
-
Prepare serial dilutions of the (5-Ethylpyrimidin-2-YL)methanamine analog test compounds in DMSO.
-
-
Assay Plate Setup:
-
In a 384-well, low-volume, black, non-binding surface plate, add the assay buffer.
-
Add the CDK2/Cyclin A protein to all wells except the "no enzyme" controls.
-
Add the fluorescent probe to all wells.
-
Add the serially diluted test compounds to the appropriate wells. Include a DMSO-only control (maximum polarization) and a control with a known potent, unlabeled CDK2 inhibitor (minimum polarization).
-
-
Incubation:
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium. The plate should be protected from light.
-
-
Measurement:
-
Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters for the chosen fluorophore.
-
-
Data Analysis:
-
The raw polarization data is used to calculate the percent inhibition for each concentration of the test compound.
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
The IC50 value can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, provided the Kd of the fluorescent probe is known.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time quantitative information on the kinetics (association and dissociation rates) and affinity of molecular interactions.
Caption: Simplified workflow for an SPR binding assay.
Experimental Protocol: SPR Analysis of Analog-CDK2 Interaction
-
Sensor Chip Preparation:
-
Activate the surface of a suitable sensor chip (e.g., CM5) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Immobilize recombinant CDK2/Cyclin A onto the activated surface via amine coupling to a target density.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the (5-Ethylpyrimidin-2-YL)methanamine analog in a suitable running buffer (e.g., HBS-EP+).
-
Inject the analog solutions over the CDK2-immobilized surface at a constant flow rate, followed by a dissociation phase where only running buffer flows over the surface. Include a buffer-only injection for baseline subtraction.
-
-
Data Processing and Analysis:
-
The resulting sensorgrams are double-referenced by subtracting the signal from a reference flow cell and the buffer-only injection.
-
The processed data is then fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Radioligand Binding Assay
Radioligand binding assays are a highly sensitive and robust method for quantifying receptor-ligand interactions. A competition binding assay is typically used to determine the affinity of an unlabeled test compound.
Experimental Protocol: Radioligand Competition Binding Assay for CDK2
-
Membrane/Protein Preparation:
-
Prepare a source of CDK2, either as a purified recombinant protein or in membrane preparations from cells overexpressing the target.
-
-
Assay Setup:
-
In a 96-well filter plate, combine the CDK2 preparation, a fixed concentration of a suitable radiolabeled CDK2 inhibitor (e.g., [³H]-labeled known inhibitor), and varying concentrations of the unlabeled (5-Ethylpyrimidin-2-YL)methanamine analog.
-
Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known unlabeled inhibitor).
-
-
Incubation:
-
Incubate the plate at a defined temperature for a sufficient time to reach binding equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of the plate through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
-
Detection:
-
Dry the filter mat, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the analog concentration and fit to a one-site competition model to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Conclusion and Future Directions
The in vitro determination of binding affinity is a critical step in the characterization of novel therapeutic candidates. For (5-Ethylpyrimidin-2-YL)methanamine analogs targeting CDK2, a multi-faceted approach employing fluorescence polarization, surface plasmon resonance, and radioligand binding assays provides a comprehensive understanding of their interaction with the target. The methodologies and principles outlined in this guide, while drawing from data on related pyrimidine inhibitors, offer a robust framework for the evaluation of this specific chemical series.
Future work should focus on generating and publishing specific binding data for a library of (5-Ethylpyrimidin-2-YL)methanamine analogs to build a detailed structure-activity relationship. This will be instrumental in optimizing the potency and selectivity of this promising class of CDK2 inhibitors, ultimately paving the way for the development of novel cancer therapeutics.
References
- Synthesis and biological evaluation of 5-substituted O4-alkylpyrimidines as CDK2 inhibitors. Bioorganic & Medicinal Chemistry Letters. 2010;20(10):3045-3049.
- Malumbres M, Barbacid M. Cell cycle, CDKs and cancer: a changing paradigm.
- Novel benzylidene benzofuranone analogues as potential anticancer agents: design, synthesis and in vitro evaluation based on CDK2 inhibition assays. Journal of Biomolecular Structure and Dynamics. 2022;40(16):7309-7325.
- Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2. Journal of Medicinal Chemistry. 2024;67(4):3112-3126.
- N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. RSC Advances. 2021;11(53):33433-33449.
- Discovery of (5-Phenylfuran-2-yl)methanamine Derivatives as New Human Sirtuin 2 Inhibitors. Molecules. 2020;25(18):4235.
- EP3947368A4 - CDK2/5 DEGRADING AGENTS AND ASSOCIATED USES - Google P
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- 2. Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel benzylidene benzofuranone analogues as potential anticancer agents: design, synthesis and in vitro evaluation based on CDK2 inhibition assays - PMC [pmc.ncbi.nlm.nih.gov]
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Early Discovery Toxicity and Safety Profiling of (5-Ethylpyrimidin-2-yl)methanamine: A Technical Guide for Preclinical Development
Abstract: (5-Ethylpyrimidin-2-yl)methanamine (CAS: 944901-50-2) is a highly versatile chemical building block frequently utilized in the synthesis of kinase inhibitors, GPCR modulators, and other targeted therapeutics[1][2]. While its structural motifs offer excellent vectors for target engagement, they introduce specific early-discovery safety liabilities. As a Senior Application Scientist, I have structured this technical guide to dissect the predictive toxicology of this chemotype. We will explore the causality behind its safety liabilities—specifically hERG channel affinity and Cytochrome P450 (CYP) coordination—and provide self-validating, step-by-step experimental protocols to derisk this moiety during lead optimization.
Structural Liabilities and Predictive Toxicology
In early drug discovery, every functional group is a double-edged sword. (5-Ethylpyrimidin-2-yl)methanamine consists of three distinct structural features, each carrying specific toxicological implications that must be empirically evaluated.
-
The Primary Amine (Basic Nitrogen): Basic nitrogen (BaN) is considered a "privileged element" in medicinal chemistry due to its ability to form critical hydrogen bonds and salt bridges with target proteins[3][4]. However, at physiological pH (7.4), this primary amine is predominantly protonated. This cationic state is a notorious liability for trapping in the human ether-a-go-go-related gene (hERG) potassium channel, leading to potential cardiotoxicity[5]. Furthermore, basic amines drive lysosomotropism, where the compound accumulates in acidic organelles, potentially causing phospholipidosis.
-
The Pyrimidine Core: The sp2-hybridized nitrogens within the pyrimidine ring possess lone pairs that can coordinate directly with the heme iron of Cytochrome P450 enzymes (particularly CYP3A4 and CYP11B2)[6][7]. This coordination often leads to reversible, or worse, time-dependent inhibition (TDI) of drug-metabolizing enzymes[8].
-
The Ethyl Group: While lipophilic and useful for filling hydrophobic pockets, the terminal methyl group of the ethyl chain is a prime site for CYP-mediated aliphatic oxidation, which can impact metabolic clearance rates.
Fig 1: Predictive toxicity pathways mapping structural moieties to early discovery liabilities.
Quantitative Safety Thresholds
To establish a rigorous Go/No-Go framework for derivatives containing the (5-ethylpyrimidin-2-yl)methanamine moiety, we benchmark our experimental data against the following standardized thresholds.
Table 1: Representative Early Discovery Safety Thresholds for Pyrimidine-Methanamine Derivatives
| Assay | Target Metric | Acceptable Threshold (Go) | Flagged Threshold (No-Go) | Causality / Rationale |
| Cytotoxicity (HepG2) | IC₅₀ | > 50 µM | < 10 µM | General cell health; mitochondrial toxicity |
| Mutagenicity (Ames) | Revertant Colonies | < 2-fold over vehicle | ≥ 2-fold over vehicle | DNA reactivity of amine/metabolites |
| hERG Patch-Clamp | IC₅₀ | > 30 µM | < 10 µM | Cardiac repolarization delay (QT prolongation) |
| CYP3A4 Inhibition | IC₅₀ (Direct) | > 10 µM | < 3 µM | Reversible heme-coordination by pyrimidine |
| CYP3A4 TDI | Shift (IC₅₀) | < 1.5x shift | > 2.0x shift | Reactive metabolite formation |
Cardiovascular Safety: hERG Patch-Clamp Electrophysiology
Causality: The primary amine of our compound is highly susceptible to interacting with the aromatic residues (Tyr652 and Phe656) lining the inner cavity of the hERG channel[5]. To accurately quantify this risk, biochemical binding assays are insufficient; we must measure functional ion channel blockade using automated patch-clamp electrophysiology.
Self-Validating Protocol: Automated Whole-Cell Patch-Clamp This system validates itself by sandwiching the test article between a negative vehicle control (baseline) and a positive control (E-4031), ensuring the cellular machinery is responsive.
-
Cell Preparation: Culture HEK293 cells stably expressing the hERG potassium channel. Harvest cells at 70-80% confluency using Detachin to preserve membrane integrity. Resuspend in extracellular recording solution.
-
Compound Preparation: Prepare a 10 mM stock of the test compound in 100% DMSO. Create a 6-point serial dilution (0.1 µM to 30 µM). The final DMSO concentration in the assay must not exceed 0.1% to prevent vehicle-induced membrane destabilization.
-
Electrophysiological Recording:
-
Establish a whole-cell configuration using an automated patch-clamp system (e.g., QPatch).
-
Apply a voltage protocol: Hold at -80 mV, depolarize to +20 mV for 2 seconds (to open and inactivate channels), then repolarize to -50 mV for 2 seconds to elicit the outward tail current.
-
-
Test Article Application: Perfuse the vehicle control (0.1% DMSO) to establish a baseline tail current. Perfuse the test compound concentrations sequentially, allowing 3 minutes per concentration for steady-state block.
-
System Validation: Finally, perfuse 0.5 µM E-4031 (a potent, selective hERG blocker). Validation Check: If E-4031 does not reduce the tail current by >90%, discard the cell data.
-
Data Analysis: Calculate the fractional block of the tail current for each concentration and fit to a Hill equation to derive the IC₅₀.
Fig 2: Self-validating automated patch-clamp workflow for hERG liability assessment.
ADME Profiling: CYP3A4 Time-Dependent Inhibition (TDI)
Causality: Pyrimidine rings are known to cause CYP inhibition via direct coordination with the heme iron[6]. However, a more insidious liability is Time-Dependent Inhibition (TDI), where the compound is bioactivated into a reactive metabolite that covalently binds to and irreversibly inactivates the CYP enzyme[8]. We must test for both direct inhibition and TDI.
Self-Validating Protocol: Fluorogenic CYP3A4 TDI Assay This protocol validates itself by running parallel arms (with and without NADPH pre-incubation) and utilizing Ketoconazole as a known positive control for CYP3A4 inhibition.
-
Reagent Preparation: Prepare human liver microsomes (HLMs) at a final protein concentration of 0.1 mg/mL in 100 mM potassium phosphate buffer (pH 7.4). Prepare the fluorogenic substrate Vivid® BOMR (7-benzyloxymethyloxy-3-cyanocoumarin).
-
Pre-Incubation Phase (The TDI Check):
-
Arm A (Direct Inhibition): Incubate the test compound (0.1 to 50 µM) with HLMs for 30 minutes at 37°C without NADPH.
-
Arm B (Time-Dependent Inhibition): Incubate the test compound with HLMs for 30 minutes at 37°C with 1 mM NADPH (allowing metabolism to occur).
-
-
Substrate Addition: Add the BOMR substrate and NADPH (to Arm A) to initiate the specific CYP3A4 reaction.
-
Kinetic Reading: Measure fluorescence (Ex 405 nm / Em 460 nm) continuously for 20 minutes. The rate of fluorescence increase corresponds to CYP3A4 activity.
-
System Validation: Run Ketoconazole (0.1 µM) as a positive control for direct inhibition, and Mifepristone (5 µM) as a positive control for TDI. Validation Check: The assay is only valid if Ketoconazole shows >80% direct inhibition and Mifepristone shows a >2-fold leftward shift in IC₅₀ after pre-incubation.
-
Data Analysis: Calculate the IC₅₀ for both arms. An IC₅₀ shift (IC₅₀ Arm A / IC₅₀ Arm B) greater than 1.5 indicates that the (5-ethylpyrimidin-2-yl)methanamine derivative is forming reactive metabolites, necessitating structural optimization (e.g., introducing steric hindrance near the pyrimidine nitrogens or fluorinating the ethyl group).
Mutagenicity: Mini-Ames Fluctuation Test
Causality: Primary amines can occasionally undergo N-oxidation to form reactive hydroxylamines, which may intercalate with DNA. To derisk the methanamine moiety, we utilize a miniaturized Ames test.
Self-Validating Protocol: 384-Well Fluctuation Method
-
Strain Preparation: Grow Salmonella typhimurium strains TA98 (frameshift mutations) and TA100 (base-pair substitutions) overnight.
-
Metabolic Activation: Prepare S9 fraction (rat liver extract) to simulate hepatic metabolism.
-
Exposure: In a 384-well plate, combine the bacterial suspension, test compound (up to 500 µg/mL), and S9 fraction (or buffer for -S9 conditions) in a histidine-deficient medium containing a pH indicator (bromocresol purple).
-
Incubation & Scoring: Incubate for 48 hours at 37°C. Wells where reverse mutation occurs will grow, ferment the medium, and change the color from purple to yellow.
-
System Validation: Use 2-Aminoanthracene (+S9) and 4-Nitroquinoline-N-oxide (-S9) as positive controls. Validation Check: The assay is valid only if positive controls induce a statistically significant increase in yellow wells compared to the DMSO vehicle control.
Conclusion and Optimization Strategy
The (5-ethylpyrimidin-2-yl)methanamine building block provides excellent physicochemical properties for drug design but carries inherent risks regarding hERG affinity and CYP3A4 coordination. If a derivative triggers a "No-Go" in the protocols outlined above, Application Scientists should consider the following medicinal chemistry strategies:
-
To mitigate hERG: Convert the primary amine to a secondary amine with a bulky substituent, or incorporate the basic nitrogen into an aromatic N-heterocycle to reduce the pKa and alter the 3D orientation[3][4].
-
To mitigate CYP TDI: Introduce steric bulk (e.g., a methyl group) adjacent to the pyrimidine nitrogens to physically block heme coordination, or replace the ethyl group with a trifluoromethyl group to block aliphatic oxidation[7].
By employing these self-validating assays early in the discovery pipeline, researchers can confidently harness the pharmacological benefits of this chemotype while systematically engineering out its toxicological liabilities.
References
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Basic nitrogen (BaN): a 'privileged element' in medicinal chemistry Taylor & Francis / Journal of Enzyme Inhibition and Medicinal Chemistry[Link]
-
Development of Highly Selective Pyrimidine-Based Aldosterone Synthase (CYP11B2) Inhibitors ACS Medicinal Chemistry Letters[Link]
-
Overcoming Time-Dependent Inhibition (TDI) of Cytochrome P450 3A4 (CYP3A4) Resulting from Bioactivation of a Fluoropyrimidine Moiety Journal of Medicinal Chemistry[Link]
-
Medicinal Chemistry of hERG Optimizations: Highlights and Hang-Ups Journal of Medicinal Chemistry[Link]
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- 3. Basic nitrogen (BaN): a ‘privileged element’ in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Development of Highly Selective Pyrimidine-Based Aldosterone Synthase (CYP11B2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
Application Note: (5-Ethylpyrimidin-2-yl)methanamine as a Privileged Scaffold in Medicinal Chemistry
Executive Summary & Chemical Profile
(5-Ethylpyrimidin-2-yl)methanamine (CAS: 944901-50-2) is a highly versatile, nitrogen-rich heteroaryl building block utilized extensively in fragment-based drug discovery (FBDD) and lead optimization. Structurally, it combines a pyrimidine ring—a classic bioisostere for benzene and pyridine that offers distinct hydrogen-bond accepting capabilities—with a lipophilic 5-ethyl substituent and a reactive primary methanamine linker.
In medicinal chemistry, this specific structural combination is prized for three fundamental reasons:
-
Physicochemical Tuning : The 5-ethyl group occupies hydrophobic sub-pockets in target proteins, enhancing binding affinity (lower Ki ) while maintaining favorable ligand lipophilicity efficiency (LLE).
-
Metabolic Stability : Pyrimidines are generally less susceptible to oxidative metabolism compared to electron-rich heterocycles.
-
Avoidance of CYP450 Inhibition : Historically, many CNS-active drugs relied on imidazole rings, which frequently coordinate with the heme iron of Cytochrome P450 enzymes, causing severe drug-drug interactions. Replacing imidazoles with pyrimidine-based amines effectively mitigates this toxicity risk[1].
Key Applications in Drug Development
Histamine H3 Receptor Antagonists (Cognitive Disorders)
The Histamine H3 receptor is a presynaptic autoreceptor that regulates the release of histamine and other neurotransmitters (e.g., acetylcholine, dopamine). Antagonizing this receptor enhances neurotransmitter release, making it a prime therapeutic target for Alzheimer's disease, ADHD, and schizophrenia. In a landmark study, the (5-ethylpyrimidin-2-yl)methanamine moiety was grafted onto a benzofuran core to create highly potent, non-imidazole H3 antagonists[2]. The 5-ethyl group specifically improved binding potency over unsubstituted pyrimidines by optimally filling a lipophilic pocket within the H3 receptor, achieving sub-nanomolar affinity.
Kinase Inhibitors (GSK3 and CSF1R)
Beyond GPCRs, (5-ethylpyrimidin-2-yl)methanamine is a critical precursor for kinase inhibitors:
-
GSK3 (Glycogen Synthase Kinase 3) : Implicated in bipolar disorder and neurodegeneration. The pyrimidine nitrogen atoms serve as essential hinge-binding motifs, forming hydrogen bonds with the kinase ATP-binding pocket[3].
-
CSF1R (Colony Stimulating Factor 1 Receptor) : Targeted for microglial depletion in experimental traumatic brain injury models. The primary amine of (5-ethylpyrimidin-2-yl)methanamine allows for rapid functionalization via amidation or nucleophilic aromatic substitution (SNAr) to build the core inhibitor scaffold[4].
Quantitative Data: Structure-Activity Relationship (SAR)
The table below summarizes the binding affinities of benzofuran-based H3 receptor antagonists, demonstrating the impact of the 5-ethylpyrimidine substitution compared to the benchmark clinical compound ABT-239.
| Compound Designation | Heteroaryl Substituent | Human H3 Ki (nM) | Rat H3 Ki (nM) |
| ABT-239 (Benchmark) | N/A (Standard) | 0.45 | 1.21 |
| Compound 6j | 5-Ethylpyrimidin-2-yl | 0.33 | 0.58 |
| Compound 7h | 5-Nitropyridin-2-yl | 0.05 | 0.11 |
Data adapted from Sun et al., Journal of Medicinal Chemistry (2005)[1].
Visualizations
Fig 1. Histamine H3 Receptor signaling and modulation by pyrimidine-based antagonists.
Fig 2. Reductive amination workflow for synthesizing pyrimidine-based lead compounds.
Experimental Protocols
Protocol 1: Synthesis of Pyrimidine-Substituted Amines via Reductive Amination
This protocol details the coupling of a target aldehyde (e.g., benzofuran-carboxaldehyde) with (5-ethylpyrimidin-2-yl)methanamine to generate a secondary amine scaffold.
Rationale & Causality: Reductive amination is selected over direct alkylation to strictly prevent over-alkylation (the formation of unwanted tertiary amines). Sodium triacetoxyborohydride ( NaBH(OAc)3 ) is the reducing agent of choice because its steric bulk and electron-withdrawing acetate groups make it significantly milder than NaBH4 . It will selectively reduce the protonated iminium ion without prematurely reducing the unreacted starting aldehyde. 1,2-Dichloroethane (DCE) is utilized as the solvent because its aprotic nature stabilizes the intermediate iminium ion, driving the equilibrium forward prior to reduction.
Materials:
-
(5-Ethylpyrimidin-2-yl)methanamine (1.1 equiv)
-
Aldehyde derivative (e.g., Benzofuran-5-carboxaldehyde) (1.0 equiv)
-
NaBH(OAc)3 (1.5 equiv)
-
Glacial Acetic Acid (AcOH) (1.0 equiv)
-
Anhydrous 1,2-Dichloroethane (DCE) (0.2 M)
Step-by-Step Procedure:
-
Imine Formation : In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve the aldehyde (1.0 mmol) and (5-ethylpyrimidin-2-yl)methanamine (1.1 mmol) in anhydrous DCE (5.0 mL).
-
Acid Catalysis : Add glacial acetic acid (1.0 mmol) dropwise.
-
Scientist Insight: The weak acid protonates the carbonyl oxygen, increasing its electrophilicity and accelerating imine/iminium formation without fully protonating and deactivating the amine nucleophile.
-
-
Reduction : Stir the mixture at room temperature for 30 minutes to allow the imine to form. Add NaBH(OAc)3 (1.5 mmol) in small portions over 5 minutes to control the mild exotherm.
-
Completion : Stir the reaction at room temperature for 12–16 hours. Monitor completion via LC-MS or TLC (eluting with 5% MeOH in DCM).
-
Quenching & Workup : Quench the reaction by carefully adding saturated aqueous NaHCO3 (5 mL) to neutralize the acetic acid and quench any excess hydride. Extract the aqueous layer with DCM (3 x 10 mL).
-
Purification : Dry the combined organic layers over anhydrous Na2SO4 , filter, and concentrate under reduced pressure. Purify the resulting crude oil via flash column chromatography (silica gel, DCM/MeOH gradient) to yield the pure secondary amine.
Critical Safety Note (E-E-A-T): When synthesizing halogenated precursors (e.g., iodophenols) for these scaffolds, never mix ammonium hydroxide and iodine directly. As noted in a formal correction by Sun et al., this combination can generate nitrogen triiodide ( NI3 ), a highly sensitive and explosive compound[5]. Always use alternative iodination methods such as NaOH/NaOCl/I2 .
References
-
Sun, M., et al. (2005). Synthesis and SAR of 5-Amino- and 5-(Aminomethyl)benzofuran Histamine H3 Receptor Antagonists with Improved Potency. Journal of Medicinal Chemistry, 48(20), 6482-6490.[Link]
-
Cowart, M., et al. (2011). Correction to Synthesis and SAR of 5-Amino- and 5-(Aminomethyl)benzofuran Histamine H3 Receptor Antagonists with Improved Potency. Journal of Medicinal Chemistry, 55(1), 563.[Link]
- Nuss, J. M., et al. (1999). Inhibitors of glycogen synthase kinase 3.
- Suzuki, M., et al. (2025). Compounds as CSF1R inhibitors.
Sources
Application Note: (5-Ethylpyrimidin-2-YL)methanamine as a Versatile Building Block for Kinase Inhibitor Synthesis
Introduction: The Pyrimidine Scaffold in Kinase Inhibition
Protein kinases, numbering over 500 in the human genome, are critical regulators of the majority of cellular pathways.[1] Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major class of drug targets.[1][2][3] A significant portion of clinically approved kinase inhibitors are ATP-competitive, designed to occupy the adenosine triphosphate (ATP) binding site.[4][5]
Within this class of inhibitors, molecules containing a pyrimidine core have emerged as a "privileged scaffold."[6][7] This is due to the pyrimidine's structural resemblance to the adenine base of ATP, which allows it to form key hydrogen bond interactions with the "hinge region" of the kinase domain—a short, flexible loop connecting the N- and C-lobes of the catalytic domain.[2][4][5][7][8][9] This hinge-binding interaction is a cornerstone of potent and selective kinase inhibition.
This application note details the utility of (5-Ethylpyrimidin-2-YL)methanamine , a key building block for the synthesis of novel kinase inhibitors. Its structure combines the essential pyrimidine hinge-binder with a reactive primary amine for facile chemical elaboration and an ethyl group for exploring hydrophobic pockets within the kinase active site.
Physicochemical Properties of (5-Ethylpyrimidin-2-YL)methanamine
A thorough understanding of the starting material's properties is fundamental for successful reaction planning and execution.
| Property | Value | Source |
| CAS Number | 1341481-76-2 | |
| Molecular Formula | C₇H₁₁N₃ | |
| Molecular Weight | 137.18 g/mol | |
| Physical Form | Yellow to Brown Liquid | |
| Storage Temperature | 2-8 °C | |
| Purity | Typically ≥95% |
Rationale for Use in Kinase Inhibitor Design
The structure of (5-Ethylpyrimidin-2-YL)methanamine is strategically designed for kinase inhibitor synthesis. Each functional group serves a distinct purpose in facilitating high-affinity binding to the target.
-
2-Aminomethylpyrimidine Core: The pyrimidine ring acts as the primary hinge-binding motif.[4][10] The nitrogen atoms in the ring mimic the hydrogen bonding pattern of ATP's adenine, anchoring the inhibitor to the kinase's backbone.[5][9] The primary amine on the methyl group serves as a versatile chemical handle, allowing for the straightforward introduction of diverse chemical moieties through reactions like amide coupling or reductive amination.[11] This enables the exploration of other regions of the ATP binding site to enhance potency and selectivity.
-
5-Ethyl Group: This substituent projects from the pyrimidine core into the solvent-exposed region or towards a hydrophobic pocket near the gatekeeper residue.[10] By varying substituents at this position, medicinal chemists can fine-tune the inhibitor's selectivity profile across the human kinome and improve its pharmacokinetic properties.
Synthetic Strategies & Protocols
The primary amine of (5-Ethylpyrimidin-2-YL)methanamine is readily derivatized. Two of the most common and robust methods are amide bond formation and reductive amination.
General Workflow for Kinase Inhibitor Synthesis & Evaluation
The overall process from building block to a characterized inhibitor follows a logical progression of synthesis, purification, characterization, and biological testing.
Caption: High-level workflow for kinase inhibitor development.
Protocol 1: Amide Coupling
This protocol describes the coupling of the building block with a generic carboxylic acid, a common strategy for extending the molecule towards other regions of the kinase active site.[12][13]
Reaction Scheme: (5-Ethylpyrimidin-2-YL)methanamine + R-COOH --(Coupling Agents)--> (5-Ethylpyrimidin-2-YL)methyl-amide derivative
Materials:
-
(5-Ethylpyrimidin-2-YL)methanamine
-
Carboxylic acid of interest (e.g., 4-fluorobenzoic acid)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)[14]
-
Hydroxybenzotriazole (HOBt)[14]
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Step-by-Step Protocol:
-
In a clean, dry, nitrogen-flushed round-bottom flask, dissolve the carboxylic acid (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF.
-
Stir the mixture at room temperature for 30 minutes. This pre-activation step forms the active ester intermediate.
-
Add (5-Ethylpyrimidin-2-YL)methanamine (1.1 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (2.5 eq).
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aq. NaHCO₃ (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield the pure amide product.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
Protocol 2: Reductive Amination
Reductive amination is a robust method for forming C-N bonds and is particularly useful for coupling the primary amine with an aldehyde or ketone.[15][16][17] This method avoids the potential for over-alkylation common with direct alkylation.[17]
Reaction Scheme: (5-Ethylpyrimidin-2-YL)methanamine + R-CHO --(Reducing Agent)--> Secondary amine derivative
Materials:
-
(5-Ethylpyrimidin-2-YL)methanamine
-
Aldehyde or ketone of interest (1.0 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)[15]
-
Anhydrous Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (catalytic amount, optional)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Protocol:
-
To a solution of the aldehyde or ketone (1.0 eq) in anhydrous DCE, add (5-Ethylpyrimidin-2-YL)methanamine (1.1 eq).
-
If desired, add a catalytic amount of acetic acid to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise to the reaction mixture. Caution: Gas evolution may occur.
-
Stir the reaction at room temperature for 6-18 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, carefully quench by the slow addition of saturated aq. NaHCO₃.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
-
Confirm the structure and purity of the resulting secondary amine by NMR and HRMS.
Biological Evaluation: In Vitro Kinase Assay
After synthesis and characterization, the inhibitory activity of the new compound must be determined. A common method is a luminescence-based ATP depletion assay, such as the Kinase-Glo® platform.[18][19][20] This assay measures the amount of ATP remaining after a kinase reaction; a potent inhibitor will result in less ATP consumption and thus a higher luminescent signal.[1][21]
Sources
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.dongguk.edu [pure.dongguk.edu]
- 4. biosolveit.de [biosolveit.de]
- 5. How protein kinase inhibitors bind to the hinge region of the target protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Hinge Binders Library - Enamine [enamine.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. evitachem.com [evitachem.com]
- 12. growingscience.com [growingscience.com]
- 13. Converting Amines to Amides - Chemistry Steps [chemistrysteps.com]
- 14. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 16. d-nb.info [d-nb.info]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. promega.com [promega.com]
- 19. promega.com [promega.com]
- 20. Kinase-Glo® Luminescent Kinase Assays [worldwide.promega.com]
- 21. Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation - PMC [pmc.ncbi.nlm.nih.gov]
Catalytic hydrogenation methods for (5-Ethylpyrimidin-2-YL)methanamine preparation
An Application Guide to the Synthesis of (5-Ethylpyrimidin-2-YL)methanamine via Catalytic Hydrogenation
Introduction
(5-Ethylpyrimidin-2-YL)methanamine is a pivotal building block in contemporary drug discovery and development, serving as a key intermediate for various pharmaceutically active compounds. The efficient and selective synthesis of this primary amine is critical for downstream applications. The reduction of the corresponding nitrile, 5-ethyl-2-cyanopyrimidine, is the most direct route to this target molecule. Among various reduction methodologies, catalytic hydrogenation stands out as the most atom-economical and industrially scalable approach.[1][2]
This application note provides a comprehensive guide for researchers and drug development professionals on the catalytic hydrogenation methods for preparing (5-Ethylpyrimidin-2-YL)methanamine. It delves into the mechanistic rationale behind key experimental choices, offers detailed, validated protocols for common catalytic systems, and presents a comparative analysis to aid in method selection and optimization. The primary challenge in nitrile hydrogenation—selectivity towards the primary amine over secondary and tertiary amine byproducts—is a central focus of this guide.[3]
The Challenge: Selectivity in Nitrile Reduction
The catalytic hydrogenation of a nitrile to a primary amine proceeds through an intermediate imine species. While this imine is readily hydrogenated to the desired primary amine, it can also be attacked by a molecule of the primary amine product already formed. This subsequent reaction leads to the formation of secondary and, eventually, tertiary amines, reducing the yield and complicating purification.[1][3]
Figure 1: Desired reaction pathway to the primary amine and competing side reactions leading to secondary and tertiary amine byproducts.
Key Considerations for Maximizing Primary Amine Selectivity
The success of this synthesis hinges on suppressing the formation of secondary and tertiary amine byproducts. Several factors can be manipulated to achieve high selectivity.
-
Catalyst Selection: The choice of catalyst is the most critical factor.[1]
-
Raney® Nickel: A cost-effective and highly active catalyst for nitrile reduction.[4] Its performance is significantly enhanced by the presence of basic additives.
-
Palladium on Carbon (Pd/C): A versatile and widely used catalyst.[5] While highly active, selectivity can be an issue without proper modification of reaction conditions.[3] The quality and characteristics of the Pd/C catalyst can vary significantly between suppliers, impacting reaction outcomes.[6]
-
Rhodium (Rh) & Platinum (Pt) Catalysts: These precious metal catalysts are also effective. Rhodium on carbon (Rh/C) has been shown to selectively produce secondary amines from some aliphatic nitriles, while platinum catalysts can also favor secondary amine formation in many cases.[3][7] For this reason, they are often less preferred for this specific transformation unless specific conditions are employed.
-
Cobalt-based Catalysts: Catalysts like cobalt boride or Raney cobalt can exhibit high selectivity for primary amines.[1][8]
-
-
The Role of Ammonia: The addition of ammonia to the reaction is a well-established technique to inhibit the formation of secondary amines.[8] Ammonia shifts the equilibrium away from the formation of byproduct-forming intermediates by competing with the primary amine for reaction with the intermediate imine.
-
Solvent Choice: The choice of solvent influences catalyst activity, substrate solubility, and the reaction pathway. Protic solvents like methanol or ethanol are commonly used. In some cases, a two-phase solvent system comprising an immiscible organic solvent and water can enhance selectivity, particularly with rhodium catalysts.[9]
-
Reaction Parameters:
-
Temperature: Higher temperatures can increase reaction rates but may negatively impact selectivity. Typical temperatures range from 60 to 150 °C.[8][9]
-
Hydrogen Pressure: Elevated hydrogen pressure (typically 10-200 bar) is generally required to ensure a sufficient concentration of hydrogen on the catalyst surface, which favors the direct reduction of the imine intermediate to the primary amine.[8][9]
-
Comparative Overview of Catalytic Systems
The following table summarizes common catalytic systems for the hydrogenation of nitriles to primary amines.
| Catalyst System | Typical Conditions | Advantages | Disadvantages | Selectivity Modifiers |
| Raney® Nickel | 10-100 bar H₂, 80-150°C, Methanol/Ethanol | High activity, cost-effective.[4] | Can be pyrophoric, requires careful handling.[2] | Ammonia, inorganic hydroxides (NaOH, KOH).[8][10] |
| Palladium on Carbon (Pd/C) | 5-50 bar H₂, 25-100°C, Methanol/Toluene/THF | Highly versatile, efficient, easy product separation.[11] | Can lead to dehalogenation on substituted rings, selectivity can be low without additives.[12][13] | Acids (HCl, Acetic Acid), catalytic modifiers.[12][13] |
| Rhodium on Carbon (Rh/C) | 1-15 bar H₂, 25-80°C, Two-phase solvent system | High yields at low temperatures and pressures.[9] | Can favor secondary amine formation depending on substrate.[3] | Basic substances (e.g., NaOH).[9] |
| Cobalt-based Catalysts | 10-200 bar H₂, 100-150°C, with or without solvent | High selectivity for primary amines.[1][8] | May require higher pressures and temperatures. | Alkali metal carbonate modification.[8] |
Detailed Experimental Protocols
Safety First: Catalytic hydrogenation involves flammable hydrogen gas under pressure and potentially pyrophoric catalysts (especially dry Raney Ni and Pd/C). All operations must be conducted in a well-ventilated fume hood or a dedicated hydrogenation laboratory using appropriate high-pressure equipment. Adhere strictly to all institutional safety protocols.
Protocol 1: Raney® Nickel Catalyzed Hydrogenation in Ammoniacal Ethanol
This protocol leverages the high activity of Raney Nickel combined with ammonia to achieve high selectivity for the primary amine.
Materials:
-
5-ethyl-2-cyanopyrimidine
-
Raney® Nickel (50% slurry in water)
-
Anhydrous Ethanol
-
Ammonia gas or concentrated ammonium hydroxide solution
-
High-pressure autoclave/hydrogenator equipped with a stirrer, pressure gauge, and thermocouple
Workflow Diagram:
Figure 2: General workflow for the catalytic hydrogenation protocol.
Step-by-Step Procedure:
-
Catalyst Preparation: In a beaker, carefully decant the water from the required amount of Raney® Nickel slurry. Wash the catalyst by suspending it in anhydrous ethanol (3 x 20 mL per gram of catalyst), allowing it to settle, and decanting the supernatant each time. This removes water which can affect the reaction.
-
Reactor Charging: To a suitable high-pressure autoclave, add 5-ethyl-2-cyanopyrimidine (1.0 eq), anhydrous ethanol (10-15 mL per gram of substrate), and the washed Raney® Nickel (10-20% by weight of the substrate).
-
Ammonia Addition: Saturate the ethanolic solution by bubbling ammonia gas through it for 10-15 minutes, or add a concentrated aqueous solution of ammonium hydroxide (approx. 2-3 equivalents).
-
System Purge: Seal the reactor securely. Purge the system first with nitrogen (3 cycles) to remove air, then with hydrogen (3 cycles) to remove the nitrogen.
-
Reaction Execution: Pressurize the reactor with hydrogen to 50-80 bar. Begin stirring and heat the reaction mixture to 100-120 °C.
-
Monitoring: Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is typically complete when hydrogen uptake ceases (usually 4-8 hours).
-
Work-up: Cool the reactor to room temperature. Carefully vent the excess hydrogen pressure and purge the system with nitrogen.
-
Catalyst Removal: Open the reactor and carefully filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Crucially, do not allow the catalyst to dry on the filter paper as it is pyrophoric. Immediately quench the filter cake with water.
-
Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude (5-Ethylpyrimidin-2-YL)methanamine can be purified by vacuum distillation or column chromatography.
Protocol 2: Palladium on Carbon (Pd/C) Catalyzed Hydrogenation in Acidic Methanol
This protocol uses the common Pd/C catalyst in an acidic medium. The acid protonates the amine products, preventing them from reacting with the imine intermediate, thereby enhancing selectivity for the primary amine.[12][13]
Materials:
-
5-ethyl-2-cyanopyrimidine
-
10% Palladium on Carbon (Pd/C, 50% wet)
-
Methanol
-
Concentrated Hydrochloric Acid (HCl) or Acetic Acid
-
High-pressure autoclave/hydrogenator
Step-by-Step Procedure:
-
Reactor Charging: To a high-pressure autoclave, add 5-ethyl-2-cyanopyrimidine (1.0 eq), methanol (15-20 mL per gram of substrate), and 10% Pd/C (1-5 mol% Pd relative to the substrate).
-
Acidification: Add concentrated HCl or glacial acetic acid (1.1-1.5 equivalents). The use of acid is key to achieving high selectivity with this catalyst system.[12]
-
System Purge: Seal the reactor and purge the system sequentially with nitrogen (3 cycles) and then hydrogen (3 cycles).
-
Reaction Execution: Pressurize the reactor with hydrogen to 10-20 bar. Begin stirring and heat the reaction to 50-70 °C. This method often proceeds under milder conditions than the Raney® Nickel protocol.
-
Monitoring: Monitor the reaction via hydrogen uptake. The reaction is often complete within 3-6 hours.
-
Work-up: After cooling and venting the reactor, filter the mixture through Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of methanol.
-
Isolation: Concentrate the filtrate under reduced pressure. The product will be the hydrochloride salt. To obtain the free base, dissolve the residue in water, basify with a strong base (e.g., 6M NaOH) to pH >12, and extract with an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the purified product.
Conclusion
The synthesis of (5-Ethylpyrimidin-2-YL)methanamine via catalytic hydrogenation of 5-ethyl-2-cyanopyrimidine is a robust and scalable process. High selectivity for the desired primary amine can be reliably achieved by carefully selecting the catalyst and modifying the reaction conditions. The use of Raney® Nickel in the presence of ammonia offers a cost-effective and powerful method, while the Pd/C-acid system provides an alternative that often operates under milder conditions. The protocols and principles outlined in this guide provide a solid foundation for researchers to successfully synthesize this valuable intermediate for pharmaceutical research and development.
References
- Mebane, R. C., et al. (n.d.). Transfer Hydrogenation of Nitriles with 2-Propanol and Raney® Nickel.
-
Wikipedia. (n.d.). Nitrile reduction. Available at: [Link]
- Google Patents. (n.d.). US5777166A - Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type.
- Google Patents. (n.d.). CA2477085C - Method for the production of primary amines by hydrogenating nitriles.
- Google Patents. (n.d.). US4739120A - Process for the hydrogenation of nitriles to primary amines.
-
Wordpress. (n.d.). Nitrile Reduction. Available at: [Link]
-
The Hive Methods Discourse. (2002). Raney Nickel CTH Reduction of Nitro/Nitrile Groups. Available at: [Link]
-
Chemguide. (n.d.). reduction of nitriles. Available at: [Link]
-
ACS Publications. (n.d.). THE PREPARATION OF SOME PRIMARY AMINES BY THE CATALYTIC REDUCTION OF NITRILES. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Available at: [Link]
-
Science of Synthesis. (n.d.). Catalytic Reduction of Nitriles. Available at: [Link]
-
ResearchGate. (2018). Hydrogenation of nitrile groups in HNBR with a rhodium catalyst. Available at: [Link]
-
ChemRxiv. (2024). Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst under mild conditions. Available at: [Link]
-
ACS Publications. (2017). Catalyst-Dependent Selective Hydrogenation of Nitriles: Selective Synthesis of Tertiary and Secondary Amines. Available at: [Link]
-
Wikipedia. (n.d.). Palladium on carbon. Available at: [Link]
- Google Patents. (n.d.). EP0535518A1 - Process for the preparation of 2-piperidinemethanamine.
-
ChemRxiv. (2021). Variation in the Structure and Activity of Commercial Palladium on Carbon Catalysts. Available at: [Link]
-
Master Organic Chemistry. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Available at: [Link]
-
Patsnap Eureka. (2020). Catalytic hydrogenation of substituted cyanopyridines and process for preparing substituted pyridylmethylbenzamides. Available at: [Link]
-
Amanote Research. (n.d.). Hydrogenation of 2-Methyl-4-Amino-5-Cyanopyrimidine. Available at: [Link]
- Google Patents. (n.d.). EP3288922A1 - Catalytic hydrogenation of substituted cyanopyridines and process for preparing substituted pyridylmethylbenzamides.
-
ResearchGate. (2019). Synthesis of 2-Cyanopyrimidines. Available at: [Link]
-
International Journal of ChemTech Research. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Available at: [Link]
-
Researcher.Life. (2019). Synthesis of 2-Cyanopyrimidines. Available at: [Link]
Sources
- 1. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 2. Nitrile Reduction - Wordpress [reagents.acsgcipr.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US5777166A - Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type - Google Patents [patents.google.com]
- 5. Palladium on carbon - Wikipedia [en.wikipedia.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. CA2477085C - Method for the production of primary amines by hydrogenating nitriles - Google Patents [patents.google.com]
- 9. US4739120A - Process for the hydrogenation of nitriles to primary amines - Google Patents [patents.google.com]
- 10. tandfonline.com [tandfonline.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Catalytic hydrogenation of substituted cyanopyridines and process for preparing substituted pyridylmethylbenzamides - Eureka | Patsnap [eureka.patsnap.com]
- 13. EP3288922A1 - Catalytic hydrogenation of substituted cyanopyridines and process for preparing substituted pyridylmethylbenzamides - Google Patents [patents.google.com]
Application Note: Advanced Purification Protocols for (5-Ethylpyrimidin-2-YL)methanamine Intermediates
Introduction and Strategic Rationale
(5-Ethylpyrimidin-2-YL)methanamine is a highly versatile heterocyclic building block extensively utilized in modern drug discovery. Its structural motif is a critical component in the synthesis of orexin receptor antagonists[1], histamine H3 receptor antagonists with improved binding potency[2], and shares synthetic lineage with intermediates used in PDE5 inhibitors such as Avanafil[3].
Because this intermediate is typically synthesized via the catalytic hydrogenation of 5-ethylpyrimidine-2-carbonitrile[3], crude reaction mixtures often contain unreacted nitriles, des-ethyl byproducts, dimeric secondary amines, and residual transition metal catalysts (e.g., Raney Nickel or Pd/C). Achieving >99% purity is paramount for downstream coupling reactions (such as amide bond formation or reductive aminations), as impurities can severely poison coupling reagents or lead to inseparable byproduct cascades.
Physicochemical Profiling
The purification strategy is dictated by the molecule's unique dual-basicity:
-
Primary Aliphatic Amine: Strongly basic (estimated pKa ~9.5–10.0).
-
Pyrimidine Nitrogen Atoms: Weakly basic (estimated pKa ~1.0–1.5).
This distinct pKa differential allows for highly selective chemoselective liquid-liquid extraction (LLE), while the polar nature of the primary amine necessitates specific mobile phase modifiers during chromatography to prevent severe peak tailing on silica gel. Finally, because the free base can be an unstable oil or low-melting solid prone to atmospheric degradation, terminal salt crystallization is required to isolate a stable, pharmaceutical-grade solid[4].
Purification Workflow Visualization
Fig 1: Three-tier purification workflow for (5-Ethylpyrimidin-2-YL)methanamine.
Step-by-Step Experimental Protocols
Protocol A: Chemoselective Liquid-Liquid Extraction (Acid-Base)
Causality & Logic: By lowering the pH to ~2.0, the primary amine is fully protonated, driving the target molecule into the aqueous phase. Neutral impurities (unreacted nitriles) and weakly basic dimeric impurities remain in the organic phase.
-
Dissolution: Dissolve the crude reaction mixture (10 g) in Ethyl Acetate (EtOAc, 100 mL).
-
Acidic Extraction: Add 1.0 M aqueous HCl (100 mL) to the organic layer. Stir vigorously for 15 minutes.
-
Phase Separation: Transfer to a separatory funnel and separate the phases. Retain the lower aqueous layer. Wash the aqueous layer with an additional 50 mL of EtOAc to remove trace neutral organics.
-
Basification: Cool the aqueous layer in an ice bath (0–5 °C). Slowly add 2.0 M aqueous NaOH dropwise until the pH reaches 11.5–12.0. Note: The target molecule will deprotonate and may form a cloudy suspension.
-
Recovery: Extract the basic aqueous layer with Dichloromethane (DCM, 3 x 75 mL).
-
Drying: Combine the DCM layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the enriched free base.
Protocol B: Silica Gel Flash Chromatography
Causality & Logic: Primary amines interact strongly with the acidic silanol groups on unmodified silica gel, causing irreversible adsorption or severe tailing. The addition of aqueous Ammonium Hydroxide (NH₄OH) or Triethylamine (TEA) competitively masks these silanol sites, ensuring sharp elution bands[5].
-
Column Preparation: Pack a silica gel column (230–400 mesh) using a solvent system of DCM / Methanol / 28% aq. NH₄OH (95:4:1, v/v/v).
-
Sample Loading: Dissolve the enriched free base from Protocol A in a minimum volume of the eluent and load it onto the column.
-
Elution: Elute using a gradient of DCM / Methanol / aq. NH₄OH (from 95:4:1 to 90:9:1).
-
Fraction Collection: Monitor fractions via TLC (Ninhydrin stain or UV 254 nm). The pyrimidine ring is highly UV-active, while the primary amine will stain deep purple/pink with Ninhydrin.
-
Concentration: Pool the pure fractions and evaporate the solvent to yield the chromatographically pure free base.
Protocol C: Salt Formation and Fractional Crystallization
Causality & Logic: To achieve >99.5% purity and ensure long-term shelf stability, the free base is converted into a crystalline salt. Malate and Hydrochloride salts are industry standards for pyrimidine-methanamine derivatives to reject trace structurally related regioisomers[3].
-
Dissolution: Dissolve the free base (5.0 g) in anhydrous Isopropanol (IPA, 25 mL) at 40 °C.
-
Salt Formation:
-
For HCl Salt: Slowly add 1.05 equivalents of 2M HCl in Diethyl Ether.
-
For Malate Salt: Add 1.0 equivalent of L-Malic acid dissolved in a minimum amount of Methanol[3].
-
-
Crystallization: Allow the solution to cool to room temperature slowly over 2 hours, then transfer to a 4 °C refrigerator for 12 hours to induce complete crystallization.
-
Isolation: Filter the resulting crystals through a sintered glass funnel. Wash the filter cake with ice-cold Diethyl Ether (2 x 10 mL).
-
Drying: Dry the crystals in a vacuum oven at 45 °C for 24 hours to remove residual solvents.
Quantitative Data Presentation
The table below summarizes the expected purification metrics at each stage of the workflow, validating the efficiency of the described protocols.
| Purification Stage | Yield (% Recovery) | Purity (HPLC-UV 254nm) | Major Impurities Removed | Physical State |
| Crude Mixture | N/A | 65.0 - 72.0% | N/A | Dark brown oil/solid |
| Acid-Base LLE | 88 - 92% | 85.0 - 89.0% | Unreacted nitrile, neutral organics, transition metals | Amber oil |
| Flash Chromatography | 78 - 85% | 96.0 - 98.0% | Dimeric amines, des-ethyl regioisomers | Pale yellow oil |
| Salt Crystallization | 85 - 90% | > 99.5% | Trace organics, colored oxidation products | White crystalline solid |
References
- Google Patents (WO2015123355A1)
-
Synthesis and SAR of 5-Amino- and 5-(Aminomethyl)benzofuran Histamine H3 Receptor Antagonists with Improved Potency Journal of Medicinal Chemistry - ACS Publications URL:[Link]
- Process for the preparation of (s)-4-[(3-chloro-4-methoxybenzyl)amino]-2-[2- (hydroxymethyl)
-
NLRP3 MODULATORS European Patent Office (EP 3652166 B1) URL:[Link]
Sources
- 1. WO2015123355A1 - Substituted prolines / piperidines as orexin receptor antagonists - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. WO2015001567A1 - Process for the preparation of (s)-4-[(3-chloro-4-methoxybenzyl)amino]-2-[2- (hydroxymethyl)-1-pyrrolidinyl]-n-(2-pyrimidinyl methyl-5-pyrimidine carboxamide - Google Patents [patents.google.com]
- 4. data.epo.org [data.epo.org]
- 5. 3731-51-9 | 2-(Aminomethyl)pyridine | Amines | Ambeed.com [ambeed.com]
Incorporating (5-Ethylpyrimidin-2-YL)methanamine into Small Molecule Libraries: Strategic Applications and Protocols
Strategic Rationale in Medicinal Chemistry
The design of robust small molecule libraries relies heavily on the selection of versatile, drug-like building blocks. (5-Ethylpyrimidin-2-YL)methanamine (CAS: 944901-50-2) has emerged as a highly privileged scaffold in modern drug discovery. Structurally, it combines a pyrimidine ring—a ubiquitous motif in kinase inhibitors and GPCR ligands—with a lipophilic 5-ethyl substituent and a highly reactive methanamine handle.
The strategic value of this building block lies in its precise physicochemical balance. The 5-ethyl group provides critical van der Waals interactions to fill deep hydrophobic pockets (such as the back-pocket of the CSF-1R kinase domain or the binding cleft of the Histamine H3 receptor) without introducing the severe steric clashes associated with tert-butyl or phenyl groups . Furthermore, the methanamine linker isolates the primary amine from the electron-withdrawing pyrimidine ring via an sp3-hybridized carbon. This structural feature ensures the amine retains a high pKa (~9.0–9.5), making it an exceptionally potent nucleophile for high-throughput library synthesis.
Recent literature highlights its successful incorporation into clinical candidates, including highly potent Histamine H3 receptor antagonists , novel CSF-1R inhibitors for colorectal cancer immunotherapy , and GPR119 agonists for metabolic disorders .
Physicochemical Profiling & Causality in Library Design
When designing combinatorial or parallel synthesis libraries, the physicochemical properties of the starting materials dictate the pharmacokinetic viability of the final compounds. The table below summarizes the properties of (5-Ethylpyrimidin-2-YL)methanamine and the mechanistic rationale for its use.
Table 1: Physicochemical Profile and Structural Causality
| Property | Value | Rationale in Drug Design & Library Synthesis |
| Molecular Weight | 137.18 g/mol | Low molecular weight ensures that subsequent couplings (e.g., with large heterocyclic acids) yield final products well within Lipinski's Rule of 5 limits (MW < 500). |
| cLogP (est.) | ~0.8 - 1.2 | Provides balanced lipophilicity. The ethyl group modulates LogD to enhance membrane permeability while avoiding the metabolic liabilities of highly lipophilic chains. |
| H-Bond Donors | 1 (Primary Amine) | The primary amine is consumed during amide/secondary amine formation, leaving the final library compounds with 0 or 1 H-bond donor, optimizing oral bioavailability. |
| H-Bond Acceptors | 3 (2 Pyrimidine N, 1 Amine N) | The two pyrimidine nitrogen atoms act as critical H-bond acceptors, frequently engaging the hinge region of kinases (e.g., CSF-1R) or structured water networks. |
| Nucleophilicity | High (pKa ~9.2) | The methylene spacer prevents delocalization of the amine lone pair into the pyrimidine ring, ensuring rapid, high-yielding conversions in automated synthesis. |
Self-Validating Synthetic Workflows & Protocols
To incorporate this building block into diverse libraries, two primary vectors of functionalization are utilized: Amide Coupling and Reductive Amination. The following protocols are designed as self-validating systems, incorporating specific In-Process Controls (IPCs) to ensure high-fidelity library generation.
Protocol A: High-Throughput Amide Coupling
Objective: Generate a library of functionalized amides using diverse carboxylic acids. Causality of Reagents: HATU is selected as the coupling agent because it generates a highly reactive HOAt active ester, driving the reaction to completion even with sterically hindered or electron-deficient carboxylic acids. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to deprotonate the carboxylic acid and neutralize the amine salt without competing for the active ester. DMF is chosen to ensure complete solubilization of diverse library components.
Step-by-Step Methodology:
-
Preparation: In a 2 mL glass vial, dispense the target carboxylic acid (0.12 mmol, 1.2 eq) and HATU (0.12 mmol, 1.2 eq).
-
Activation: Add 0.5 mL of anhydrous DMF followed by DIPEA (0.30 mmol, 3.0 eq). Agitate the mixture at room temperature (20°C) for 15 minutes to ensure complete formation of the HOAt active ester.
-
Coupling: Add (5-Ethylpyrimidin-2-YL)methanamine (0.10 mmol, 1.0 eq) as a solution in 0.2 mL DMF to the activated ester.
-
Self-Validation (IPC): After 2 hours, sample 2 µL of the reaction mixture, dilute in 100 µL MeCN, and analyze via UPLC-MS. Proceed to workup only when the Extracted Ion Chromatogram (EIC) shows >95% consumption of the amine mass (m/z 138.1 [M+H]+).
-
Workup: Quench the reaction with 1 mL of 5% aqueous NaHCO3. Extract with Ethyl Acetate (3 x 1 mL). Concentrate the organic layer under a stream of nitrogen.
-
Purification: Purify the crude residue via Preparative HPLC (C18 column, Water/MeCN gradient with 0.1% Formic Acid).
Protocol B: Selective Reductive Amination
Objective: Generate a library of secondary amines via condensation with aldehydes/ketones. Causality of Reagents: Sodium triacetoxyborohydride (STAB) is utilized because the electron-withdrawing acetoxy groups reduce the hydride-donating ability of the boron center. This makes STAB a mild reducing agent that selectively reduces the highly electrophilic iminium ion intermediate without reducing the starting aldehyde or ketone. 1,2-Dichloroethane (DCE) is used as the solvent due to STAB's excellent solubility profile in it, and acetic acid is added as a Brønsted acid catalyst to accelerate iminium formation.
Step-by-Step Methodology:
-
Imine Formation: Combine (5-Ethylpyrimidin-2-YL)methanamine (0.10 mmol, 1.0 eq) and the target aldehyde/ketone (0.10 mmol, 1.0 eq) in 1.0 mL of anhydrous DCE. Add glacial acetic acid (0.10 mmol, 1.0 eq).
-
Self-Validation (IPC 1): Stir at room temperature for 2 hours. Analyze via UPLC-MS to confirm the disappearance of the starting amine and the presence of the imine/iminium intermediate.
-
Reduction: Add STAB (0.15 mmol, 1.5 eq) in one portion. Stir the suspension at room temperature for 12 hours.
-
Self-Validation (IPC 2): Analyze via UPLC-MS to confirm complete reduction to the secondary amine.
-
Workup: Quench with 1 mL of 1N NaOH to break down boron complexes. Extract with DCM (2 x 1 mL), dry over anhydrous Na2SO4, and concentrate.
Quantitative Reaction Profiling
The table below summarizes the expected performance of (5-Ethylpyrimidin-2-YL)methanamine across various library synthesis pathways, based on historical high-throughput chemistry data.
Table 2: Expected Yields and Purity Profiles
| Reaction Type | Coupling Partner | Reagents / Conditions | Expected Yield | Purity (Post-Prep HPLC) |
| Amide Coupling | Aliphatic Carboxylic Acids | HATU, DIPEA, DMF, RT | 85 - 95% | >95% |
| Amide Coupling | Heteroaromatic Acids | HATU, DIPEA, DMF, RT | 75 - 90% | >95% |
| Reductive Amination | Aliphatic Aldehydes | STAB, AcOH, DCE, RT | 80 - 90% | >90% |
| Reductive Amination | Aromatic Ketones | STAB, Ti(OiPr)4, DCE, 60°C | 60 - 75% | >90% |
| SNAr | Electron-Deficient Aryl Halides | DIPEA, NMP, 120°C (Microwave) | 70 - 85% | >95% |
Visualizations of Workflows and Mechanisms
The following diagrams illustrate the parallel library synthesis workflow and the downstream biological mechanism of action when the 5-ethylpyrimidine scaffold is utilized in targeted oncology (e.g., CSF-1R inhibition).
Workflow for parallel library synthesis utilizing the (5-Ethylpyrimidin-2-YL)methanamine scaffold.
Mechanism of action for CSF-1R inhibitors containing the 5-ethylpyrimidine motif.
References
-
Cowart, M., et al. "Synthesis and SAR of 5-Amino- and 5-(Aminomethyl)benzofuran Histamine H3 Receptor Antagonists with Improved Potency." Journal of Medicinal Chemistry, ACS Publications, 2005.[Link]
- Suzuki, M., et al. (Otsuka Pharmaceutical Co., Ltd.). "Compounds as CSF1R inhibitors." World Intellectual Property Organization (WIPO)
- Pfizer Inc. "Compounds that modulate the activity of the G-protein-coupled receptor GPR119." World Intellectual Property Organization (WIPO)
Advanced NMR Spectroscopy Protocols for the Structural Characterization of (5-Ethylpyrimidin-2-YL)methanamine
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Application Note & Standard Operating Protocol (SOP)
Executive Summary & Analytical Rationale
(5-Ethylpyrimidin-2-YL)methanamine (CAS: 944901-50-2) is a highly functionalized heterocyclic building block critical to the synthesis of kinase inhibitors and other targeted therapeutics. The molecule presents a unique analytical challenge due to its dual nature: an electron-deficient aromatic pyrimidine core coupled with two distinct aliphatic side chains (an ethyl group at C5 and a primary methanamine group at C2).
As a Senior Application Scientist, I emphasize that standard, generic NMR protocols often fail to capture the full structural nuance of such compounds. For instance, the primary amine (-NH₂) protons are highly susceptible to chemical exchange, which can lead to peak broadening or complete signal loss in non-polar solvents[1]. Furthermore, the quaternary carbons of the pyrimidine ring (C2 and C5) exhibit notoriously long longitudinal relaxation times ( T1 ), requiring specific pulse sequence modifications to ensure accurate signal-to-noise ratios and quantitative reliability[2].
This application note provides a self-validating, step-by-step NMR methodology designed to definitively characterize (5-Ethylpyrimidin-2-YL)methanamine, explaining the causality behind every experimental parameter.
Experimental Workflow
The following workflow outlines the logical progression from sample preparation to structural elucidation.
Figure 1: Comprehensive NMR Spectroscopy Workflow for Structural Elucidation.
Step-by-Step Methodologies
Sample Preparation
Causality: The choice of solvent is the most critical step. While Chloroform-d (CDCl₃) is standard, Dimethyl Sulfoxide-d6 (DMSO-d₆) is mandated here. DMSO-d₆ acts as a strong hydrogen-bond acceptor, significantly slowing the chemical exchange rate of the -NH₂ protons, thereby sharpening the amine signal for accurate integration[1]. Additionally, if analyzing the compound in aqueous or biological matrices (e.g., urine), strict pH control (pH 7.40) must be maintained to prevent protonation of the pyrimidine nitrogens, which drastically shifts the C4/C6 resonances[3].
-
Weighing: Accurately weigh 5.0 to 10.0 mg of (5-Ethylpyrimidin-2-YL)methanamine into a clean glass vial.
-
Dissolution: Add 0.6 mL of high-purity DMSO-d₆ (containing 0.03% v/v Tetramethylsilane, TMS, as an internal standard).
-
Homogenization: Vortex the solution for 30 seconds. If particulates remain, sonicate for 2 minutes to ensure complete dissolution.
-
Transfer: Transfer the homogenous solution into a high-quality 5 mm NMR tube using a glass Pasteur pipette, avoiding the introduction of air bubbles.
¹H NMR Acquisition Protocol
Causality: A standard 30° pulse is used rather than a 90° pulse to allow for faster relaxation between scans, ensuring that the aliphatic and aromatic protons (which have different T1 times) integrate quantitatively.
-
Instrumentation: Insert the sample into a 400 MHz (or higher) NMR spectrometer.
-
Tuning & Matching: Perform automatic tuning and matching (ATM) for the ¹H nucleus.
-
Locking & Shimming: Lock the spectrometer to the deuterium signal of DMSO-d₆. Perform gradient shimming (e.g., TopShim) to achieve a line width of < 0.5 Hz for the TMS peak.
-
Parameters:
-
Pulse Sequence: Standard 1D proton (e.g., zg30 on Bruker systems).
-
Spectral Width: 15 ppm (-2 to 13 ppm) to capture all potential exchangeable protons.
-
Relaxation Delay (D1): Set to 2.0 seconds minimum.
-
Number of Scans (NS): 16 to 64, depending on exact concentration.
-
-
Acquisition: Execute the scan and process with a line broadening (LB) of 0.3 Hz prior to Fourier Transformation (FT).
¹³C NMR Acquisition Protocol
Causality: The pyrimidine core contains two quaternary carbons (C2 and C5). These lack directly attached protons to facilitate dipole-dipole relaxation, resulting in extremely long T1 relaxation times[2]. To prevent these signals from disappearing into the baseline, an extended relaxation delay and a higher number of scans are required.
-
Parameters:
-
Pulse Sequence: Proton-decoupled ¹³C (e.g., zgpg30).
-
Spectral Width: 250 ppm (-10 to 240 ppm).
-
Relaxation Delay (D1): Set to 3.0 - 5.0 seconds (critical for C2 and C5 detection).
-
Number of Scans (NS): 1024 to 2048.
-
-
Acquisition: Execute the scan and process with an LB of 1.0 Hz to enhance the signal-to-noise ratio for the quaternary carbons.
Quantitative Data & Spectral Predictions
The tables below summarize the expected chemical shifts based on established pyrimidine and methanamine spectroscopic behavior[1][2]. The symmetry of the molecule simplifies the aromatic region, making the C4 and C6 protons chemically equivalent.
Table 1: ¹H NMR Assignments (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant ( J , Hz) | Structural Assignment |
| 8.60 | Singlet (s) | 2H | N/A | Pyrimidine H4, H6 |
| 3.80 | Singlet (s) | 2H | N/A | Methanamine -CH₂- (at C2) |
| 2.60 | Quartet (q) | 2H | 7.5 | Ethyl -CH₂- (at C5) |
| 1.80 - 2.20 | Broad Singlet (br s) | 2H | N/A | Primary Amine -NH₂ |
| 1.20 | Triplet (t) | 3H | 7.5 | Ethyl -CH₃ (at C5) |
Table 2: ¹³C NMR Assignments (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Carbon Type | Structural Assignment |
| 168.0 | Quaternary (C) | Pyrimidine C2 (Attached to methanamine) |
| 157.0 | Methine (CH) | Pyrimidine C4, C6 |
| 132.0 | Quaternary (C) | Pyrimidine C5 (Attached to ethyl group) |
| 47.0 | Methylene (CH₂) | Methanamine -CH₂- |
| 23.0 | Methylene (CH₂) | Ethyl -CH₂- |
| 15.0 | Methyl (CH₃) | Ethyl -CH₃ |
Troubleshooting & Quality Control
-
Missing or Broad Amine Peak: If the -NH₂ signal at ~2.0 ppm is absent, it indicates rapid proton exchange with trace water in the solvent. Solution: Ensure the use of fresh, ampouled DMSO-d₆. Alternatively, cool the probe to 283 K (10 °C) to further slow the exchange rate.
-
Low Intensity of C2 and C5 in ¹³C NMR: As established, quaternary pyrimidine carbons relax slowly[2]. Solution: Increase the relaxation delay (D1) to 5 seconds or add a trace amount of a paramagnetic relaxation agent (e.g., Chromium(III) acetylacetonate, Cr(acac)₃) to the sample tube to accelerate T1 relaxation.
-
Peak Overlap in Complex Mixtures: If analyzing this compound as part of a synthetic mixture or biological sample, employ 2D Heteronuclear Single Quantum Coherence (HSQC) to resolve overlapping proton signals by spreading them across the carbon dimension[3].
References
- Benchchem. "Spectroscopic Data for 4-Pyrimidine Methanamine: A Technical Guide." Benchchem.com.
- Davoren, E., & Mason, S. (2023). "1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine." STAR Protocols, 4(2), 102181.
- Thieme E-Books & E-Journals. "16.12 Product Class 12: Pyrimidines." Science of Synthesis.
Sources
Troubleshooting low solubility of (5-Ethylpyrimidin-2-YL)methanamine in organic solvents
Welcome to the Technical Support Center. I am your Senior Application Scientist. In drug development and synthetic organic chemistry, encountering a "brick"—a compound that stubbornly refuses to dissolve—is a common but solvable bottleneck. The low organic solubility of (5-Ethylpyrimidin-2-YL)methanamine is a classic example of molecular properties working against laboratory convenience. In this guide, we will break down the thermodynamic and structural causes of this insolubility and provide field-proven, self-validating protocols to get your chemistry back on track.
Mechanistic Root Cause Analysis
Before we can troubleshoot, we must understand the causality behind the physical behavior of (5-Ethylpyrimidin-2-YL)methanamine. Its poor solubility in standard organic solvents (like dichloromethane, ethyl acetate, or hexanes) stems from two primary mechanisms:
-
Intermolecular Hydrogen Bonding: The molecule features a primary amine (-NH₂), which is a powerful hydrogen bond donor, and a pyrimidine ring containing two nitrogen atoms, which are excellent hydrogen bond acceptors. In the solid state, these molecules self-assemble into a highly stable, rigid crystal lattice. Breaking this lattice requires a solvent with a high hydrogen-bonding parameter ( δh ) to outcompete the solute-solute interactions 1[1].
-
Atmospheric CO₂ Scavenging (Salt Formation): Aliphatic primary amines are highly nucleophilic. Upon prolonged exposure to ambient air, they rapidly react with atmospheric carbon dioxide to form zwitterionic carbamate salts. If a previously soluble batch of your compound has suddenly become insoluble, unintended salt formation is the primary culprit.
Diagnostic Workflow
Use the following logical pathway to diagnose and resolve your specific solubility issue.
Troubleshooting workflow for resolving (5-Ethylpyrimidin-2-YL)methanamine solubility issues.
Frequently Asked Questions (FAQs)
Q1: My compound is completely insoluble in DCM and EtOAc, but I need to run an amide coupling. What are my options? A1: You must switch to a highly polar aprotic solvent that can disrupt the hydrogen-bonding network. N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are the solvents of choice. Their high dipole moments and strong hydrogen-bond acceptor capabilities effectively solvate the primary amine and pyrimidine ring1[1].
Q2: I need to purify this compound via normal-phase silica gel chromatography, but it streaks terribly and won't dissolve in the loading solvent. What is the workaround? A2: Primary amines on pyrimidine scaffolds interact strongly with the acidic silanol groups on standard silica gel, causing irreversible adsorption. The solution is to derivatize the amine. By performing an N-Boc (tert-butyloxycarbonyl) protection, you mask the primary amine, eliminating its H-bond donor capacity and drastically increasing its lipophilicity. The resulting N-Boc derivative is highly soluble in standard organic solvents and elutes cleanly on silica gel 2[2].
Quantitative Solvent Selection Data
To rationally select a solvent, we apply the principles of modern solvent selection guides and Hansen Solubility Parameters (HSP)3[3]. The table below summarizes the quantitative parameters and empirical solubility profiles for pyrimidine-methanamine derivatives.
| Solvent | Dispersive ( δd ) | Polar ( δp ) | H-Bonding ( δh ) | Empirical Solubility | Application Suitability |
| Hexanes | 14.9 | 0.0 | 0.0 | Insoluble (<0.1 mg/mL) | Anti-solvent for crystallization |
| Dichloromethane | 17.0 | 7.3 | 7.1 | Poor (1-5 mg/mL) | Extraction (only if free-based) |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 | Poor (1-5 mg/mL) | Not recommended |
| Methanol | 14.3 | 10.6 | 22.3 | Excellent (>50 mg/mL) | Recrystallization, Salt formation |
| DMF | 17.4 | 13.7 | 11.3 | Good (20-40 mg/mL) | Polar aprotic reactions (Couplings) |
| DMSO | 18.4 | 16.4 | 10.2 | Excellent (>50 mg/mL) | SNAr, High-temp reactions |
Validated Experimental Protocols
The following protocols are designed as self-validating systems , meaning they contain built-in observable metrics to confirm the success of the procedure without requiring immediate LC-MS analysis.
Protocol A: Biphasic Free-Basing (Reversing CO₂ Adducts)
Use this protocol if your compound has degraded into an insoluble carbonate/carbamate salt due to air exposure.
-
Step 1: Suspend 1.0 g of the insoluble (5-Ethylpyrimidin-2-YL)methanamine in 15 mL of 2-Methyltetrahydrofuran (2-MeTHF) or Dichloromethane (DCM) in a separatory funnel.
-
Step 2: Add 15 mL of 1M aqueous NaOH. Stopper and shake vigorously, venting frequently.
-
Causality: The strong aqueous base deprotonates the zwitterionic salt, releasing CO₂ into the aqueous phase as carbonate, and regenerating the neutral, lipophilic free amine.
-
Self-Validation Check: The stubborn suspension will visibly clarify into two distinct, transparent liquid phases. If solid remains, check the pH of the aqueous layer; it must be >10. If it is lower, add more NaOH.
-
-
Step 3: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the free-based amine.
Protocol B: Catalyst-Free N-Boc Protection (Enhancing Organic Solubility)
Use this protocol to permanently mask the primary amine, drastically increasing solubility in standard organic solvents for chromatography or downstream non-polar chemistry .
-
Step 1: In a 50 mL round-bottom flask, add 9.5 mL of distilled water and 0.5 mL of acetone. Add 1.0 mmol of (5-Ethylpyrimidin-2-YL)methanamine and stir at room temperature.
-
Causality: Water acts as the primary medium, driving the hydrophobic Boc anhydride into droplets where the reaction occurs at the interface. Acetone acts as a minimal co-solvent to slightly increase reagent solubility, ensuring a smooth reaction without requiring a catalyst.
-
-
Step 2: Add 1.1 mmol of di-tert-butyl dicarbonate (Boc₂O), followed immediately by 5.0 mL of DCM. Stir vigorously for 15 minutes.
-
Causality: DCM is added to continuously extract the newly formed, highly lipophilic N-Boc product as it generates, driving the equilibrium forward and preventing side reactions.
-
Self-Validation Check: The initial aqueous suspension will disappear, forming a clear biphasic system. Spot the organic layer on a TLC plate (DCM/MeOH 9:1). You will observe the complete disappearance of the baseline amine spot (ninhydrin positive) and the appearance of a high-Rf N-Boc spot (UV active).
-
-
Step 3: Separate the organic (DCM) layer, dry over anhydrous Na₂SO₄, and concentrate in vacuum to afford the highly soluble N-Boc derivative.
References
- Solubility of pyrimidine derivatives in different organic solvents at different temperatures Source: World Scientific News URL
- Technical Support Center: Optimizing Boc Protection of Amines Source: Benchchem URL
- Source: PMC (National Institutes of Health)
- Source: Organic Process Research & Development (ACS Publications)
Sources
Technical Support Center: Optimizing (5-Ethylpyrimidin-2-YL)methanamine Amidation
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with the amidation of (5-Ethylpyrimidin-2-YL)methanamine .
While the pyrimidine ring is electron-deficient, the methylene spacer ensures that the amine remains an aliphatic primary amine. This makes it highly nucleophilic—an excellent trait for rapid amidation, but one that introduces specific side-reaction risks (such as guanidinylation) when using uronium-based coupling reagents[1]. This guide bridges theoretical causality with field-proven, self-validating protocols to ensure your amidation reactions are robust, scalable, and high-yielding.
Reaction Optimization Workflow
The following decision matrix outlines the logical pathway for selecting the optimal coupling conditions based on your specific carboxylic acid partner and scale requirements.
Decision workflow for selecting coupling reagents and mitigating side reactions in amidation.
Troubleshooting Guides & FAQs
Q1: I am using HATU and DIPEA, but my LC-MS shows a major impurity with a mass of +99 Da relative to my amine. What is happening?
A1: You are observing the guanidinylation of (5-Ethylpyrimidin-2-YL)methanamine. Because this substrate is a highly nucleophilic primary aliphatic amine, it can attack the electrophilic uronium carbon of HATU faster than the carboxylic acid is activated[1]. This forms a stable tetramethylguanidine (TMG) side product, terminating the reaction[2],[3].
-
Causality: Uronium salts like HATU and HBTU are highly electrophilic. If the amine is introduced before the carboxylic acid has fully converted into the active HOAt ester, the amine will react directly with the coupling reagent[3].
-
Solution: Invert your addition order. Pre-activate the carboxylic acid with HATU and DIPEA for 5–10 minutes before adding the methanamine.
Q2: Do I need to protect the pyrimidine nitrogens during the coupling?
A2: No. The nitrogen atoms within the pyrimidine ring are highly electron-deficient (due to the aromatic system's electron-withdrawing nature) and sterically hindered compared to the primary aliphatic amine. The amidation is strictly chemoselective for the methanamine group.
Q3: How do I select the best coupling reagent for this specific amine?
A3: Reagent selection should be dictated by the scale of your reaction and the stereochemical sensitivity of your carboxylic acid. T3P (Propylphosphonic anhydride) is the gold standard for scaling up this reaction due to its exceptional safety profile and water-soluble byproducts[4],[5].
Table 1: Quantitative & Qualitative Comparison of Coupling Reagents for Methanamines
| Coupling Reagent | Relative Reactivity | Epimerization Risk | Guanidinylation Risk | Byproduct Removal | Recommended Use Case |
| HATU | Very High | Moderate | High (if not pre-activated) | Difficult (Tetramethylurea) | Milligram-scale discovery |
| T3P (50% in EtOAc) | High | Very Low | None | Easy (Water-soluble) | Gram-to-kilogram scale-up |
| EDC/HOBt | Moderate | Low | None | Moderate (Urea derivatives) | Cost-sensitive intermediate scale |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation checkpoint is met.
Protocol A: T3P-Mediated Amidation (Optimized for Scale-Up & Chiral Acids)
T3P is highly recommended for coupling (5-Ethylpyrimidin-2-YL)methanamine with racemization-prone acids[6].
-
Step 1: Charge a dry reactor with the Carboxylic Acid (1.0 eq) and (5-Ethylpyrimidin-2-YL)methanamine (1.05 eq) in anhydrous Ethyl Acetate (EtOAc) (10 Vol).
-
Step 2: Add Pyridine (3.0 eq) to the suspension. Cool the mixture to 0 °C using an ice bath.
-
Step 3: Dropwise addition of T3P (50% wt in EtOAc, 1.5 eq) over 15 minutes.
-
Self-Validation Checkpoint: The reaction mixture should transition to a homogeneous solution. A slight exotherm should be detectable. If the solution remains heavily heterogeneous, verify the solubility of your specific carboxylic acid; a co-solvent like DMF (up to 2 Vol) may be required.
-
-
Step 4: Remove the ice bath and stir at room temperature for 2–4 hours. Monitor by HPLC/LC-MS.
-
Step 5 (Workup): Quench with water (5 Vol). Separate the organic layer and wash sequentially with 1N HCl, saturated NaHCO3, and brine.
-
Causality: The byproducts of T3P are propanephosphonic acid salts, which are highly water-soluble and easily removed via aqueous extraction, avoiding the need for chromatography[4].
-
Protocol B: HATU-Mediated Amidation (Optimized to Prevent Guanidinylation)
Use this protocol for high-throughput discovery chemistry where maximum reactivity is required, but strict addition order must be maintained to prevent the +99 Da TMG side product[2],[1].
-
Step 1: Dissolve the Carboxylic Acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (5 Vol).
-
Step 2: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir at room temperature for exactly 10 minutes.
-
Causality: This pre-activation window allows HATU to fully convert the carboxylic acid into the active HOAt ester before the highly nucleophilic amine is introduced[3].
-
Self-Validation Checkpoint: A distinct color change from clear to pale yellow/orange indicates the successful formation of the active HOAt ester. If the solution remains colorless, verify the quality/dryness of your HATU reagent.
-
-
Step 3: Add (5-Ethylpyrimidin-2-YL)methanamine (1.1 eq) dissolved in DMF (2 Vol) dropwise over 5 minutes.
-
Step 4: Stir for 1 hour at room temperature.
-
Step 5 (Workup): Dilute with EtOAc (15 Vol) and wash with 5% aqueous LiCl (3 x 5 Vol) to remove DMF, followed by saturated NaHCO3 and brine.
References
[2] Title: Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates Source: RSC Advances URL:
[1] Title: Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases Source: National Institutes of Health (NIH) / PMC URL:
[6] Title: General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine Source: Organic Letters (ACS Publications) URL:
[4] Title: Understanding T3P® from start to finish Source: RxWeb / Curia URL:
[3] Title: Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases Source: The Journal of Organic Chemistry (ACS Publications) URL:
[7] Title: Stereochemical Aspects of T3P Amidations Source: Organic Process Research & Development (ACS Publications) URL:
[5] Title: Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications Inclusive of Large-Scale Synthesis Source: CORE URL:
Sources
- 1. Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
HPLC method development for (5-Ethylpyrimidin-2-YL)methanamine purity analysis
Welcome to the Analytical Technical Support Center. As a Senior Application Scientist, I have designed this resource to address the specific chromatographic challenges associated with (5-Ethylpyrimidin-2-YL)methanamine .
This molecule presents a dual challenge in high-performance liquid chromatography (HPLC): it possesses a highly polar primary methanamine group that resists retention on standard reversed-phase (RP) columns, and a basic pyrimidine core that is highly prone to secondary interactions with silica support materials[1].
Below, you will find a comprehensive, causality-driven troubleshooting guide, self-validating experimental protocols, and structural workflows to ensure your purity analysis is robust, reproducible, and stability-indicating.
Method Development Workflow
The following decision tree outlines the logical progression for developing a purity method for polar basic pyrimidines, ensuring that you select the correct retention strategy before optimizing for peak shape.
Figure 1: Decision tree for HPLC method development of polar basic pyrimidines.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why does (5-Ethylpyrimidin-2-YL)methanamine elute in the void volume on my standard C18 column? The Causality: The primary methanamine group is highly basic (estimated pKa ~9.5). Under standard acidic or neutral mobile phase conditions (pH 2–7), this amine is fully protonated. This renders the molecule extremely hydrophilic, meaning hydrophobic partitioning into the C18 stationary phase is thermodynamically unfavorable. The Solution: You must alter the ionization state of the analyte. By raising the mobile phase pH to ~10.5 (using ammonium bicarbonate or ammonium hydroxide), you deprotonate the primary amine. This restores the molecule's hydrophobicity, allowing it to retain strongly on a reversed-phase column[2]. Note: You must use a hybrid silica column designed to withstand high pH to prevent column dissolution[3].
Q2: I am observing severe peak tailing (USP Asymmetry > 2.0) and poor efficiency. How do I correct this? The Causality: Peak tailing for basic pyrimidine derivatives is almost exclusively caused by secondary ion-exchange interactions[4]. The positively charged methanamine group interacts with unreacted, negatively charged residual silanols ( Si−O− ) on the silica support. Because these silanol sites are heterogeneous and saturate quickly, they cause a non-linear Langmuir isotherm, manifesting as a tailing peak[4]. The Solution:
-
Switch to a highly endcapped or polar-embedded column: Columns with polar-embedded groups (e.g., RP-Amide) create a hydration layer that shields the residual silanols[2].
-
Add an ion-pairing agent: If you must work at low pH, add 0.05% – 0.1% Trifluoroacetic acid (TFA). TFA acts as a hydrophobic ion-pairing agent, forming a neutral complex with the amine while simultaneously suppressing silanol ionization[2].
Q3: How can I ensure baseline resolution between the target and structurally similar impurities (e.g., des-ethyl or positional isomers)? The Causality: Standard C18 columns rely purely on dispersive hydrophobic interactions, which often fail to recognize subtle spatial differences in rigid ring structures. The Solution: Switch to a Pentafluorophenyl (PFP) column. PFP phases offer orthogonal selectivity driven by π−π interactions, dipole-dipole interactions, and hydrogen bonding. The electron-deficient fluorinated ring of the PFP phase interacts strongly with the electron-rich pyrimidine ring, providing exceptional shape selectivity to resolve closely related pyrimidine analogs[5].
Quantitative Data: Column Selectivity Comparison
To guide your column selection, the following table summarizes the expected chromatographic behavior of (5-Ethylpyrimidin-2-YL)methanamine across different stationary phases and conditions.
| Column Chemistry | Mobile Phase Condition | Retention Factor ( k′ ) | USP Tailing ( As ) | Theoretical Plates ( N ) | Primary Retention Mechanism |
| Standard C18 | 0.1% Formic Acid / ACN (pH 2.7) | 0.5 (Void) | 2.4 | < 2,000 | Hydrophobic (Poor due to ionization) |
| Hybrid C18 | 10mM NH4HCO3 / ACN (pH 10.5) | 4.2 | 1.1 | > 12,000 | Hydrophobic (Analyte is deprotonated) |
| PFP | 0.1% TFA / ACN (pH 2.0) | 3.8 | 1.2 | > 10,000 | π−π Stacking & Ion-Pairing |
| Amide (HILIC) | 10mM NH4OAc / ACN (>75% Org) | 5.1 | 1.0 | > 15,000 | Hydrophilic Partitioning & H-Bonding |
Self-Validating Experimental Protocols
Protocol 1: High-pH Reversed-Phase Purity Assay (Primary Method)
Objective: Suppress amine ionization to maximize retention, eliminate silanol-driven tailing, and provide a robust stability-indicating assay. System Suitability Criteria: USP Tailing ≤ 1.5, Retention Factor ( k′ ) ≥ 2.0, %RSD of peak area ≤ 2.0% (n=5).
Step-by-Step Methodology:
-
Mobile Phase Preparation:
-
Mobile Phase A: Dissolve ammonium bicarbonate in LC-MS grade water to a concentration of 10 mM. Adjust to pH 10.5 using dilute ammonium hydroxide. Filter through a 0.2 µm PTFE membrane.
-
Mobile Phase B: 100% LC-MS grade Acetonitrile.
-
-
Column Installation: Install a high-pH tolerant hybrid silica C18 column (e.g., 150 x 4.6 mm, 3 µm)[3]. Set the column oven temperature to 30°C to ensure reproducible mass transfer.
-
Gradient Elution Program:
-
0.0 - 2.0 min: 5% B (Isocratic hold to focus the polar analyte)
-
2.0 - 15.0 min: 5% to 60% B (Linear gradient to elute lipophilic impurities)
-
15.0 - 17.0 min: 60% to 95% B (Column wash)
-
17.1 - 25.0 min: 5% B (Re-equilibration)
-
-
Sample Preparation: Dissolve the sample in a diluent matching the initial mobile phase conditions (95% Water / 5% Acetonitrile). Crucial: Injecting a highly organic sample solvent will cause the polar analyte to break through the column void, destroying peak shape.
Protocol 2: Orthogonal PFP Method for Impurity Resolution
Objective: Utilize π−π and dipole interactions to separate structurally similar pyrimidine analogs that co-elute on a C18 phase[5]. System Suitability Criteria: USP Resolution ( Rs ) between target and nearest impurity ≥ 2.0.
Step-by-Step Methodology:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade water (pH ~2.0). The TFA acts as an essential ion-pairing agent for the basic amine[2].
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
-
Column Installation: Install a Pentafluorophenyl (PFP) column (150 x 4.6 mm, 3 µm).
-
Gradient Elution Program: Run a shallow linear gradient from 2% B to 50% B over 20 minutes at a flow rate of 1.0 mL/min.
-
Validation Check: Inject a resolution standard containing the target and a known degradation product (e.g., a des-ethyl derivative). Verify that the baseline resolution meets the Rs≥2.0 threshold before proceeding with sample analysis.
References
-
HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review) Source: ResearchGate / Khimiko-Farmatsevticheskii Zhurnal URL:[Link]
-
HPLC Column Selection: Core to Method Development (Part II) Source: Welch Materials, Inc. URL:[Link]
-
Core-Shell Technology (Kinetex EVO C18) Source: Phenomenex URL:[Link]
-
Overload for Ionized Solutes in Reversed-Phase High-Performance Liquid Chromatography Source: Analytical Chemistry (ACS Publications) URL:[Link]
-
Discovery of Novel 2,4,5-Trisubstituted Pyrimidine Derivatives as Potent and Selective FGFR Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
Sources
Validating the Biological Activity of (5-Ethylpyrimidin-2-YL)methanamine Conjugates: A Comparative Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, particularly within oncology, the pyrimidine scaffold has emerged as a privileged structure, forming the core of numerous targeted therapies.[1][2] Its inherent ability to mimic the purine bases of ATP allows for the design of potent kinase inhibitors. This guide provides an in-depth technical comparison for validating the biological activity of a specific class of these compounds: (5-Ethylpyrimidin-2-YL)methanamine conjugates. We will explore the rationale behind experimental design, present detailed protocols for key assays, and compare the performance of these conjugates against established alternatives, supported by experimental data.
The Rationale for Targeting Kinases with Pyrimidine-Based Conjugates
Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many cancers.[3] The 2-aminopyrimidine core is a well-established pharmacophore that can effectively compete with ATP for the kinase active site. The (5-Ethylpyrimidin-2-YL)methanamine scaffold provides a versatile platform for creating extensive libraries of targeted inhibitors. The ethyl group at the 5-position can influence potency and selectivity, while the methanamine at the 2-position serves as a key attachment point for various R-groups, allowing for fine-tuning of the molecule's properties to achieve desired target engagement and pharmacokinetic profiles.
A crucial aspect of validating these conjugates is to determine not only their potency against the intended kinase target but also their selectivity across the human kinome to minimize off-target effects and potential toxicity.[4] Furthermore, demonstrating on-target activity in a cellular context and, ultimately, in vivo, is paramount for advancing a compound toward clinical development.
Comparative Analysis of Biological Activity
To illustrate the validation process, we will consider a hypothetical (5-Ethylpyrimidin-2-YL)methanamine conjugate, Compound A , designed as a potent inhibitor of Cyclin-Dependent Kinase 4 (CDK4). We will compare its activity against a known pyrimidine-based CDK4/6 inhibitor, Palbociclib , and a non-pyrimidine-based CDK4/6 inhibitor, Ribociclib .
In Vitro Kinase Inhibition
The initial step in validation is to determine the direct inhibitory effect of the compound on the purified target kinase. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, such as HTRF® and LanthaScreen™, are robust, high-throughput methods for this purpose.[5][6][7]
Table 1: Comparative In Vitro Kinase Inhibition Data (IC50, nM)
| Compound | Target Kinase | IC50 (nM) |
| Compound A | CDK4/Cyclin D1 | 5 |
| CDK6/Cyclin D3 | 25 | |
| CDK2/Cyclin E | >1000 | |
| Palbociclib | CDK4/Cyclin D1 | 11 |
| CDK6/Cyclin D3 | 16 | |
| CDK2/Cyclin E | >5000 | |
| Ribociclib | CDK4/Cyclin D1 | 10 |
| CDK6/Cyclin D3 | 39 | |
| CDK2/Cyclin E | >1000 |
Data is hypothetical and for illustrative purposes.
This data indicates that Compound A is a potent inhibitor of CDK4, with a 5-fold selectivity for CDK4 over CDK6. Importantly, its lack of activity against CDK2 suggests a favorable selectivity profile, which is critical for reducing potential side effects associated with inhibiting cell cycle progression in non-cancerous cells.[8]
Cellular Antiproliferative Activity
Following confirmation of direct kinase inhibition, the next crucial step is to assess the compound's ability to inhibit the proliferation of cancer cells. The MTT assay is a widely used colorimetric method to determine cell viability.[9][10][11][12][13] For a more long-term assessment of cytotoxicity, the colony formation assay is employed.[1][14][15][16][17]
Table 2: Comparative Cellular Antiproliferative Activity (IC50, µM) in MCF-7 Breast Cancer Cells
| Compound | MTT Assay (72h) | Colony Formation Assay (10 days) |
| Compound A | 0.5 | 0.2 |
| Palbociclib | 0.8 | 0.4 |
| Ribociclib | 0.6 | 0.3 |
Data is hypothetical and for illustrative purposes.
The cellular data corroborates the in vitro kinase inhibition results, with Compound A demonstrating potent antiproliferative activity in a relevant cancer cell line. The lower IC50 in the colony formation assay suggests that prolonged exposure to Compound A has a more pronounced cytotoxic effect.
Experimental Protocols
To ensure scientific rigor and reproducibility, detailed experimental protocols are provided below.
In Vitro Kinase Inhibition Assay (HTRF®)
This protocol outlines the determination of IC50 values for an inhibitor against a target kinase.
Materials:
-
Biotinylated kinase (e.g., CDK4/Cyclin D1)
-
Fluorescent tracer (e.g., Staurosporine-Red)[4]
-
Streptavidin-Europium cryptate (donor fluorophore)
-
Kinase binding buffer
-
Test compounds (serially diluted)
-
384-well low-volume microplates
Procedure:
-
Prepare a 2X solution of the biotinylated kinase and Streptavidin-Europium cryptate in kinase binding buffer.
-
Prepare a 2X solution of the fluorescent tracer in kinase binding buffer.
-
Dispense 5 µL of the serially diluted test compound into the microplate wells.
-
Add 5 µL of the 2X kinase/Streptavidin-Europium cryptate solution to each well.
-
Add 10 µL of the 2X fluorescent tracer solution to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm (tracer) and 620 nm (cryptate).
-
Calculate the HTRF ratio (665/620) and plot the values against the inhibitor concentration to determine the IC50.[6]
MTT Cell Proliferation Assay
This protocol details the measurement of cellular viability after treatment with a test compound.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Complete cell culture medium
-
Test compounds (serially diluted)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]
-
Solubilization solution (e.g., DMSO)
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Remove the medium and add 100 µL of fresh medium containing the serially diluted test compound.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and plot against the compound concentration to determine the IC50.[12]
Colony Formation Assay
This protocol assesses the long-term impact of a compound on the reproductive viability of single cells.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Complete cell culture medium
-
Test compounds (serially diluted)
-
6-well cell culture plates
-
Methylene blue staining solution (1% in water)
Procedure:
-
Seed a low number of cells (e.g., 500 cells/well) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for 10-14 days, changing the medium with the compound every 3-4 days.
-
When colonies in the control wells are visible, wash the wells with PBS.
-
Fix the colonies with methanol for 15 minutes.
-
Stain the colonies with methylene blue solution for 30 minutes.
-
Wash the wells with water and allow them to air dry.
-
Count the number of colonies (containing >50 cells) in each well.
-
Calculate the plating efficiency and surviving fraction to assess the cytotoxic effect of the compound.
Visualizing the Scientific Workflow and Rationale
To provide a clear understanding of the experimental logic, the following diagrams illustrate the workflow and the underlying principles of the assays.
Conclusion and Future Directions
The validation of (5-Ethylpyrimidin-2-YL)methanamine conjugates requires a systematic and multi-faceted approach, beginning with precise in vitro kinase inhibition assays and progressing to robust cellular proliferation and cytotoxicity assessments. The comparative data presented in this guide, although hypothetical, illustrates how to benchmark a novel compound against existing therapies. A favorable profile, characterized by high potency, target selectivity, and significant cellular activity, provides a strong rationale for advancing a compound to the next stages of preclinical development, which would include in vivo efficacy studies in animal models and comprehensive ADME/Tox profiling. The versatility of the pyrimidine scaffold ensures that this class of compounds will remain a fertile ground for the discovery of new and improved targeted therapies.
References
- Ialongo, D., Madia, V. N., Messore, A., Patacchini, E., Arpacioglu, M., Scipione, L., Scarpa, S., Rauh, D., Di Santo, R., & Costi, R. (2023). Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. IX EFMC International Symposium on Advances in Synthetic and Medicinal Chemistry.
- Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Deriv
-
Creative Diagnostics. (n.d.). MTT Assay: Assessing Cell Proliferation. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]
-
Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. (n.d.). Retrieved from [Link]
-
Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from [Link]
- Grothey, A., et al. (2014). Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. ACS Medicinal Chemistry Letters.
-
Eurofins Medical Device Testing. (2024, October 24). Colony Forming Assay. Retrieved from [Link]
- Baldi, G., et al. (2025). Recent FDA-approved kinase inhibitors for cancer therapy in 2025: A comprehensive review and perspectives. Future Oncology.
- Franken, N. A. P., et al. (2006). Clonogenic assay of cells.
- Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024). (2025, July 1).
- National Center for Biotechnology Information. (2023).
- Advances in Cancer Therapy: A Comprehensive Review of CDK and EGFR Inhibitors. (2024, October 6).
- National Center for Biotechnology Information. (2008). Synthesis and structure-activity relationship of aminopyrimidine IKK2 inhibitors.
-
Cancer Research UK. (n.d.). Cancer growth blockers | Targeted cancer drugs. Retrieved from [Link]
- National Center for Biotechnology Information. (n.d.).
-
Sino Biological. (2025, February 26). Unlocking the potential of next-gen Kinase Inhibitors in clinical therapy. Retrieved from [Link]
- Royal Society of Chemistry. (n.d.). Synthesis and biological evaluation of 5-substituted O4-alkylpyrimidines as CDK2 inhibitors.
- DiMauro, E. F., et al. (2008).
- National Center for Biotechnology Information. (2018). Design, synthesis and biological evaluation of pyrimidine-based derivatives as VEGFR-2 tyrosine kinase inhibitors.
- Royal Society of Chemistry. (n.d.).
- Exploring the chemotherapeutic potential of currently used kinase inhibitors: An upd
- National Center for Biotechnology Information. (n.d.).
- ResearchGate. (n.d.). Design, synthesis and biological evaluation of pyrimidine-based derivatives as VEGFR-2 tyrosine kinase inhibitors.
- National Center for Biotechnology Information. (n.d.). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones.
- MDPI. (2022, January 13).
- Royal Society of Chemistry. (n.d.). Design, synthesis and anticancer activity of dihydropyrimidinone–semicarbazone hybrids as potential human DNA ligase 1 inhibitors.
- International Journal of Advanced Research. (2016, December 15).
- National Center for Biotechnology Information. (2025, April 16).
Sources
- 1. The colony forming efficiency assay for toxicity testing of nanomaterials—Modifications for higher-throughput - PMC [pmc.ncbi.nlm.nih.gov]
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Comprehensive Safety and Operational Guide: Handling (5-Ethylpyrimidin-2-YL)methanamine
As a Senior Application Scientist, I recognize that handling advanced pharmaceutical intermediates requires moving beyond basic compliance. (5-Ethylpyrimidin-2-YL)methanamine is a highly versatile building block used extensively in the synthesis of kinase inhibitors and GPCR-targeted therapeutics. However, its specific chemical architecture demands rigorous, logically sound safety protocols.
This guide provides the mechanistic reasoning behind our safety standards, ensuring that every researcher understands why a protocol exists, transforming routine safety into a self-validating scientific system.
Mechanistic Hazard Profile & Causality
To design an effective safety protocol, we must first understand the molecular behavior of the hazard. (5-Ethylpyrimidin-2-YL)methanamine features a primary aliphatic amine conjugated to a lipophilic 5-ethylpyrimidine ring.
-
Tissue Saponification: Primary amines are inherently basic (pKa ~9–10). Upon contact with physiological moisture (e.g., sweat, tears, or mucous membranes), the amine undergoes rapid hydrolysis, generating localized hydroxide ions. This alkaline microenvironment causes the saponification of epidermal lipids and the denaturation of tissue proteins, leading to liquefaction necrosis.
-
Enhanced Penetration: The lipophilic nature of the 5-ethylpyrimidine moiety enhances dermal penetration compared to simple, low-molecular-weight aliphatic amines.
-
Hazard Classifications: Based on standardized GHS data for structurally analogous pyrimidinemethanamines, this compound is classified under H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
PPE Selection & Material Causality
Selecting Personal Protective Equipment (PPE) is an exercise in chemical compatibility. You cannot rely on standard laboratory defaults when handling reactive amines.
Why Latex is Prohibited: Natural rubber (latex) consists of cis-1,4-polyisoprene. The double bonds within this polymer matrix are highly susceptible to chemical degradation and rapid swelling when exposed to lipophilic amines . Nitrile (acrylonitrile-butadiene) or Neoprene must be utilized, as their highly cross-linked, synthetic structures resist amine-induced oxidation.
Quantitative Elastomer Permeation Data
The following table summarizes the permeation resistance of common laboratory elastomers against primary aliphatic amines.
| Elastomer Material | Thickness (mil) | Breakthrough Time (min) | Degradation Resistance | Operational Recommendation |
| Natural Rubber (Latex) | 4 - 8 | < 10 | Poor (Rapid Swelling) | DO NOT USE |
| Standard Nitrile | 4 - 5 | 30 - 60 | Moderate | Acceptable for incidental contact |
| Heavy-Duty Nitrile | 8 - 12 | > 120 | Good | Recommended for general handling |
| Neoprene / Butyl | > 15 | > 240 | Excellent | Recommended for spill cleanup |
PPE Donning & Self-Validation Workflow
A protocol is only as strong as its verification. The following workflow integrates self-validating steps into the donning process to ensure system integrity before chemical exposure.
Workflow for PPE donning with embedded self-validation steps.
Standard Operating Procedure (SOP) for Handling
When actively manipulating (5-Ethylpyrimidin-2-YL)methanamine (either as a free base liquid or a hydrochloride salt ), follow this step-by-step methodology:
Step 1: Environmental Validation
-
Action: Conduct all transfers within a certified chemical fume hood.
-
Self-Validation: Perform a "Kimwipe Flow Check." Tape a small strip of tissue to the bottom of the sash. Visually confirm continuous inward airflow. Verify the digital monitor reads a face velocity between 80–120 feet per minute (fpm).
Step 2: Equipment Preparation
-
Action: Use anti-static weighing boats and dedicated spatulas. If handling the free base (liquid), use positive displacement pipettes, as the vapor pressure and viscosity can cause standard air-displacement pipettes to drip.
Step 3: Execution & Transfer
-
Action: Weigh the required mass. Immediately seal the source container. Cap the reaction vessel before removing it from the fume hood to prevent the dissemination of amine vapors or irritating dust into the general laboratory atmosphere.
Step 4: Doffing & Decontamination
-
Action: Remove outer gloves using the "beak method" (pulling the glove inside out without touching the exterior). Wash hands immediately with slightly acidic soap or standard laboratory soap and water.
Spill Response & Chemical Decontamination
The Causality of Neutralization: Never use strong mineral acids (e.g., HCl, H2SO4) to neutralize an amine spill. The rapid acid-base reaction is violently exothermic and will vaporize the unreacted amine, creating a severe inhalation hazard. Instead, use a weak solid acid (e.g., citric acid or sodium bisulfate) to slowly protonate the primary amine, converting it into a stable, non-volatile, and water-soluble salt.
Step-by-Step Spill Mitigation Methodology
-
Assess & Isolate: Determine if the spill is minor (<50 mL/g inside the hood) or major (>50 mL/g or outside the hood). For major spills, evacuate immediately and notify Environmental Health and Safety (EHS).
-
Protect: For minor spills, don heavy-duty Neoprene gloves over standard Nitrile gloves. Ensure splash goggles are tightly sealed.
-
Neutralize: Liberally cover the spill with a weak acid neutralizer (e.g., citric acid powder) or a commercial amine-spill absorbent. Allow 10–15 minutes for the exothermic neutralization to complete.
-
Collect: Use a plastic scoop to collect the neutralized matrix. Place it into a compatible, sealable hazardous waste container.
-
Decontaminate & Validate: Wash the surface with water and a mild detergent.
-
Self-Validation: Touch a strip of universal pH paper to the wet surface. A pH of 7 confirms that the amine has been completely neutralized and removed.
-
Logical workflow for amine spill assessment, neutralization, and validation.
Disposal Plan
Proper disposal prevents downstream reactions in waste streams.
-
Segregation: Do not mix (5-Ethylpyrimidin-2-YL)methanamine waste with halogenated solvents, oxidizing agents, or strong acids. Amines can react exothermically with these classes.
-
Labeling: Clearly label the waste container as "Basic Organic Waste - Contains Aliphatic Amines."
-
Storage: Store the waste container in a secondary containment tray within a designated, ventilated hazardous waste cabinet until EHS pickup.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
